molecular formula C18H15F5N2O6 B2522887 Mal-L-Dap(Boc)-OPfp CAS No. 1887132-90-2

Mal-L-Dap(Boc)-OPfp

Cat. No.: B2522887
CAS No.: 1887132-90-2
M. Wt: 450.318
InChI Key: MXDLYOYYCZLWGJ-ZETCQYMHSA-N
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Description

Mal-L-Dap(Boc)-OPfp is a useful research compound. Its molecular formula is C18H15F5N2O6 and its molecular weight is 450.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F5N2O6/c1-18(2,3)31-17(29)24-6-7(25-8(26)4-5-9(25)27)16(28)30-15-13(22)11(20)10(19)12(21)14(15)23/h4-5,7H,6H2,1-3H3,(H,24,29)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDLYOYYCZLWGJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F5N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Mal-L-Dap(Boc)-OPfp in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mal-L-Dap(Boc)-OPfp (CAS: 1887132-90-2) is a specialized, heterotrifunctional building block designed primarily for Solid Phase Peptide Synthesis (SPPS) and Antibody-Drug Conjugate (ADC) linker construction.[1][2] Unlike generic crosslinkers, it serves as a "terminating unit" that simultaneously installs a chemoselective maleimide warhead and a masked solubilizing amine onto a peptide or drug backbone.

Its mechanism of action operates on three orthogonal axes:

  • Pfp Ester (Pentafluorophenyl): Rapid, moisture-tolerant acylation of primary amines (N-terminus).

  • Maleimide (Mal): Highly specific Michael acceptor for thiol bioconjugation.

  • Boc (tert-Butyloxycarbonyl): Acid-labile protection that, upon removal, reveals a primary amine (

    
    ) to modulate hydrophilicity and prevent conjugate aggregation.
    

Chemical Anatomy & Reactivity Profile

To effectively utilize this reagent, one must understand the distinct reactivity of its three functional zones.

Functional GroupPositionReactivity TypeTrigger/ConditionRole
Pfp Ester

-Carboxyl
Nucleophilic Acyl SubstitutionBasic pH / Organic Solvent (DMF)Couples the unit to the peptide/drug N-terminus.
Maleimide

-Amine
Michael AdditionNeutral pH (6.5–7.5)Conjugates to thiols (Cysteine) on the target protein.
Boc Group

-Amine
AcidolysisStrong Acid (TFA)Unmasks a cationic amine to improve aqueous solubility.
Structural Diagram

The following diagram illustrates the regiochemistry of this compound, highlighting the


-Maleimide and 

-Boc configuration.

MalDapStructure Mal Maleimide Group (Thiol Reactive) AlphaC α-Carbon (Chiral Center) Mal->AlphaC Attached to N-alpha DapSide Dap Side Chain (CH2) AlphaC->DapSide Carbonyl Carbonyl (C=O) AlphaC->Carbonyl BetaN β-Nitrogen DapSide->BetaN Boc Boc Group (Acid Labile) BetaN->Boc Protected Pfp OPfp Ester (Amine Reactive) Carbonyl->Pfp Activated Ester

Figure 1: Structural connectivity of this compound.[1] The molecule is designed to cap a sequence via the Pfp ester, presenting the Maleimide for conjugation while the Boc group protects the side-chain amine.[3]

Mechanism of Action

Phase 1: The Pfp Coupling (Installation)

The pentafluorophenyl (Pfp) ester is the driving force for attaching this unit to the drug linker or peptide.

  • Mechanism: The reaction proceeds via aminolysis . The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the Pfp ester.

  • Why Pfp? Unlike N-hydroxysuccinimide (NHS) esters, Pfp esters are less susceptible to spontaneous hydrolysis in the presence of trace moisture, making them superior for handling in open-air SPPS workflows.

  • Leaving Group: Pentafluorophenol (

    
    ) is a stable, non-nucleophilic leaving group that does not interfere with the maleimide.
    
Phase 2: Boc Deprotection (The "Unmasking")

Once the unit is coupled, the Boc group on the Dap side chain serves a critical latent function.

  • Trigger: Standard cleavage cocktails (e.g., 95% Trifluoroacetic acid (TFA)) used to release the peptide from the resin will simultaneously remove the Boc group.

  • Mechanism: Acid-catalyzed elimination releases isobutylene and

    
    , yielding the free primary amine (
    
    
    
    ) on the Dap side chain.
  • Physicochemical Impact: This is the "secret weapon" of this reagent. Maleimides are hydrophobic. By unmasking a positively charged amine adjacent to the maleimide, you significantly increase the polarity of the linker, reducing the risk of the hydrophobic drug payload causing the antibody-drug conjugate (ADC) to aggregate.

Phase 3: Maleimide-Thiol Conjugation (The "Targeting")

The final step occurs in solution (usually aqueous buffer) where the construct is conjugated to the antibody or protein.

  • Mechanism: Michael Addition.[4][5][6] The thiolate anion (

    
    ) of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[5]
    
  • Selectivity Window: The reaction must be controlled between pH 6.5 and 7.5 .

    • pH < 6.0: Reaction is too slow (thiol protonated).

    • pH > 8.0:[7] Primary amines (Lysine) become nucleophilic enough to compete, and the maleimide ring undergoes hydrolysis to maleamic acid (irreversible inactivation).

Experimental Protocol

Workflow Diagram

Workflow Start Resin-Bound Peptide (Free N-Terminus) Step1 1. Coupling Add this compound (DMF, DIPEA, 2h) Start->Step1 Intermediate Resin-Mal-Dap(Boc) Step1->Intermediate Step2 2. Cleavage & Deprotection Treat with 95% TFA (Removes Boc & Resin) Intermediate->Step2 Product Soluble Linker-Payload (Free Dap Amine + Maleimide) Step2->Product Step3 3. Bioconjugation Mix with Thiol-Protein (pH 7.2, PBS) Product->Step3 Final Final Conjugate (Thiosuccinimide Linkage) Step3->Final

Figure 2: Sequential workflow from SPPS coupling to final bioconjugation.

Detailed Methodology
A. SPPS Coupling (Installation)
  • Preparation: Dissolve this compound (3-5 equivalents relative to resin loading) in anhydrous DMF.

  • Activation: Add DIPEA (Diisopropylethylamine, 5-10 equivalents). Note: Do not use HOBt/HATU; the Pfp ester is already activated.

  • Reaction: Add the solution to the resin-bound peptide (N-terminus deprotected). Shake at room temperature for 2–4 hours.

  • Validation: Perform a Kaiser test (ninhydrin). It should be negative (colorless), indicating the N-terminal amine is fully capped.

B. Cleavage & Deprotection
  • Wash: Wash resin thoroughly with DCM to remove traces of DMF (basic amines in DMF can degrade maleimides over time).

  • Cocktail: Add cleavage cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v). Avoid thiols (EDT) in the scavenger mix as they will react with the maleimide.[8]

  • Incubation: React for 1–2 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether. The Boc group is now gone; the Maleimide remains intact (it is stable in TFA).

C. Bioconjugation to Protein[9]
  • Buffer: Dissolve protein (e.g., mAb) in PBS, pH 7.2, containing 1-5 mM EDTA (to prevent metal-catalyzed oxidation of cysteines).

  • Reduction (If needed): If targeting interchain disulfides, reduce protein with TCEP (2-3 eq) for 1h, then remove TCEP or proceed (TCEP does not react with maleimides; DTT does and must be removed).

  • Conjugation: Dissolve the Mal-Dap-Peptide in a minimal volume of DMSO (if needed) and add to the protein solution (molar excess 5-10x).

  • Incubation: 1 hour at Room Temperature or 4°C overnight.

  • Quenching: Add excess N-acetylcysteine or beta-mercaptoethanol to quench unreacted maleimides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield (SPPS) Steric hindrance or wet solvent.Double couple (repeat step A). Ensure DMF is anhydrous.
Maleimide Hydrolysis pH > 8.0 or prolonged storage in aqueous buffer.Maintain pH 6.5–7.[6][8]5. Use fresh buffers. Store dry at -20°C.
Precipitation during Conjugation Hydrophobic payload aggregation.The Dap side-chain amine should help, but if insufficient, add PEG spacers or cosolvents (up to 10% DMSO).
Loss of Maleimide Activity Reaction with scavenger thiols (EDT) during cleavage.Crucial: Use Triisopropylsilane (TIS) or Phenol as scavengers. Never use Ethanedithiol (EDT) or Thioanisole.

References

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Mal-L-Dap(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Mal-L-Dap(Boc)-OPfp in Modern Bioconjugation

In the landscape of advanced drug development and chemical biology, the ability to selectively and stably link biomolecules is paramount. This compound (Maleimido-L-Diaminopropionic acid(Boc)-Pentafluorophenyl ester) has emerged as a cornerstone heterobifunctional crosslinker, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its unique architecture, featuring a thiol-reactive maleimide, a strategically placed Boc-protected amine for modulating stability, and a highly activated pentafluorophenyl ester for efficient amine ligation, offers researchers a powerful tool for creating precisely engineered bioconjugates.[3] This guide provides a comprehensive, field-proven walkthrough of the synthesis and purification of this vital reagent, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that ensure success.

Chapter 1: The Synthetic Strategy: A Two-Step Approach to a High-Purity Crosslinker

The synthesis of this compound is most effectively approached in two distinct stages: first, the formation of the maleimide-functionalized amino acid, Mal-L-Dap(Boc)-OH, followed by the activation of its carboxylic acid as a pentafluorophenyl ester. This modular approach allows for the purification of the intermediate, ensuring a higher quality final product.

Synthesis_Workflow Start Boc-L-Dap-OH & Maleic Anhydride Step1 Step 1: Maleimidation (Formation of Mal-L-Dap(Boc)-OH) Start->Step1 Intermediate Mal-L-Dap(Boc)-OH Step1->Intermediate Step2 Step 2: Esterification (Activation with Pentafluorophenol) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Final_Product This compound Purification->Final_Product

Overall workflow for the synthesis of this compound.
Synthesis of Mal-L-Dap(Boc)-OH: The Maleimide Installation

The initial step involves the reaction of Boc-L-diaminopropionic acid (Boc-L-Dap-OH) with maleic anhydride to form the corresponding maleamic acid, which is then cyclized in situ to the desired maleimide.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is the preferred solvent as it facilitates the dissolution of the starting materials and acts as a catalyst for the initial ring-opening of maleic anhydride and the subsequent dehydration and ring-closure to the maleimide.[5]

  • Dehydrating Agent: Acetic anhydride is a crucial component that drives the cyclization of the intermediate maleamic acid to the maleimide by removing the water molecule formed during the reaction.[5]

  • Catalyst: Sodium acetate acts as a basic catalyst to facilitate the ring closure.[5]

  • Temperature: The reaction is refluxed to provide the necessary activation energy for the dehydration and cyclization steps.

Experimental Protocol: Synthesis of Mal-L-Dap(Boc)-OH

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Boc-L-Dap-OH (1 equivalent) and maleic anhydride (1.1 equivalents) in glacial acetic acid.

  • Initial Reaction: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate maleamic acid.

  • Cyclization: Add sodium acetate (0.3 equivalents) and acetic anhydride (2.5 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of ice-cold water with vigorous stirring. A precipitate should form.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and unreacted reagents.

    • Dry the solid product under vacuum to yield crude Mal-L-Dap(Boc)-OH.

Synthesis of this compound: The Pentafluorophenyl Ester Activation

The second stage of the synthesis involves the esterification of the carboxylic acid of Mal-L-Dap(Boc)-OH with pentafluorophenol using a carbodiimide coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC).

Causality Behind Experimental Choices:

  • Coupling Agent: DCC is a widely used and effective dehydrating agent for forming ester bonds. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7][8]

  • Solvent: Anhydrous dichloromethane (DCM) or ethyl acetate are excellent solvents for this reaction as they are inert to the reactants and readily dissolve both the starting materials and the DCC. Anhydrous conditions are critical to prevent the hydrolysis of the activated intermediate and the final product.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[9]

  • Byproduct Removal: A significant advantage of using DCC is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in the reaction solvent and can be easily removed by filtration.[6]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Mal-L-Dap(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: While stirring, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and continue stirring overnight (approximately 12-16 hours).

  • Byproduct Removal: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Remove the DCU by vacuum filtration.

  • Work-up:

    • Transfer the filtrate to a separatory funnel and wash sequentially with a cold, dilute solution of sodium bicarbonate (to remove any unreacted pentafluorophenol and carboxylic acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Chapter 2: Purification of this compound: Achieving High Purity for Demanding Applications

For applications in drug development and bioconjugation, the purity of this compound is of utmost importance. The primary method for purifying the crude product is silica gel column chromatography.

Purification_Workflow Crude_Product Crude this compound Column_Setup Prepare Silica Gel Column Crude_Product->Column_Setup Loading Load Crude Product onto Column Column_Setup->Loading Elution Elute with Hexane/Ethyl Acetate Gradient Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Remove Solvent under Reduced Pressure Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Sources

Chemical properties and solubility of Mal-L-Dap(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mal-L-Dap(Boc)-OPfp – A Versatile Heterobifunctional Linker for Bioconjugation [1]

Executive Summary

This compound (CAS: 1887132-90-2) is a specialized, high-performance heterobifunctional linker used primarily in the synthesis of Antibody-Drug Conjugates (ADCs) and complex peptide therapeutics.[1][2] It functions as a "capping" reagent in Solid Phase Peptide Synthesis (SPPS), introducing a maleimide "warhead" for thiol-bioconjugation while maintaining a protected amine side chain (Boc) that modulates solubility and prevents side reactions during assembly.[1]

This guide details the physicochemical properties, solubility profiles, and validated experimental protocols for utilizing this compound, emphasizing its superiority over N-hydroxysuccinimide (NHS) esters in specific lipophilic environments.[1]

Chemical Identity & Physicochemical Properties

The compound is built upon an L-2,3-Diaminopropionic acid (Dap) backbone.[1][3] Its reactivity is defined by three orthogonal functionalities:

  • Pentafluorophenyl (OPfp) Ester: An amine-reactive active ester, significantly more hydrolytically stable than NHS esters, allowing for efficient coupling in non-anhydrous conditions or slow reactions.[1][4]

  • Maleimide (Mal): A Michael acceptor specific for thiols (cysteine residues), stable under acidic conditions but sensitive to basic hydrolysis (pH > 8.0).[1]

  • tert-Butyloxycarbonyl (Boc): An acid-labile protecting group on the

    
    -amine, which, upon removal, releases a primary amine to enhance aqueous solubility or enable dual-labeling.[1]
    
Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name N

-Maleimido-N

-Boc-L-2,3-diaminopropionic acid pentafluorophenolate
CAS Number 1887132-90-2
Molecular Formula

Molecular Weight 450.3 g/mol
Appearance White to off-white crystalline powder
Melting Point 109 – 113 °C
Purity

98% (HPLC)
Storage -20°C, Desiccated, Argon/Nitrogen overlay

Solubility Profile & Handling

This compound is highly lipophilic due to the fluorinated phenyl ring and the Boc group.[1] Proper solvent selection is critical to prevent precipitation during conjugation.[1]

Solvent Compatibility Matrix
  • Primary Solvents (Stock Solutions):

    • DMF (Dimethylformamide): Excellent solubility (>50 mg/mL).[1] Preferred for SPPS.[1]

    • DMSO (Dimethyl Sulfoxide): Excellent solubility.[1] Preferred for protein conjugation stocks.[1]

    • DCM (Dichloromethane): Good solubility.[1][4][5] Used for resin swelling and coupling in organic phase.[1]

  • Incompatible Solvents:

    • Water/Aqueous Buffers: Practically insoluble.[1] Must be dissolved in organic solvent before adding to aqueous reaction mixtures.[1]

    • Alcohols (MeOH, EtOH): Avoid for long-term storage; potential for transesterification over extended periods.[1]

Handling Precautions (Hydrolysis Risk)

While OPfp esters are more stable than NHS esters, they are still susceptible to hydrolysis.[1][4]

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

  • Dissolution: Prepare solutions immediately before use. Do not store stock solutions in DMF/DMSO for >24 hours unless strictly anhydrous and frozen.

Structural & Functional Logic (Visualization)

The following diagram illustrates the functional architecture of this compound and its reactivity pathways.

ChemicalArchitecture Compound This compound Mal Maleimide Group (N-Terminus) Compound->Mal Dap L-Dap Backbone (Scaffold) Compound->Dap Boc Boc Group (Side Chain Protection) Compound->Boc Pfp OPfp Ester (C-Terminus Activation) Compound->Pfp Target_Thiol Free Thiol (Cysteine/Drug) Mal->Target_Thiol Michael Addition (pH 6.5-7.5) Acid TFA/Acid (Deprotection) Boc->Acid Cleavage yields Primary Amine Target_Amine Primary Amine (Lysine/N-Term) Pfp->Target_Amine Amide Bond Formation (pH 7.0-8.5)

Figure 1: Functional decomposition of this compound showing reactive sites and target moieties.[1]

Experimental Protocols

Protocol A: N-Terminal Capping in Solid Phase Peptide Synthesis (SPPS)

Context: Introducing a maleimide group to a resin-bound peptide.[1][4]

Materials:

  • Resin-bound peptide (N-terminus Fmoc-deprotected).[1]

  • This compound (3-5 equivalents relative to resin loading).[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole) (Catalytic amount, optional but recommended for steric hindrance).[1]

  • DIPEA (N,N-Diisopropylethylamine) (3-5 equivalents).[1]

  • DMF (Anhydrous).[1]

Workflow:

  • Preparation: Swell the resin in DCM for 20 minutes, then wash 3x with DMF.

  • Activation: Dissolve this compound and HOAt in minimal DMF. Add DIPEA.

    • Note: Pre-activation is not strictly necessary for OPfp esters, but mixing ensures homogeneity.[1]

  • Coupling: Add the solution to the resin.[1] Shake at room temperature for 2–4 hours.

    • Validation: Perform a Kaiser test.[1] If positive (blue), recouple.[1] If negative (yellow), coupling is complete.[1]

  • Washing: Wash resin 3x with DMF, 3x with DCM.[1]

  • Cleavage (Critical): Treat resin with TFA/Water/TIPS cocktail (95:2.5:2.5).[1]

    • Result: The Boc group is removed during this step, yielding Mal-L-Dap(NH2)-Peptide .[1]

    • Caution: Avoid thiols (EDT) in the cleavage cocktail if possible, or use minimal amounts, as free thiols can react with the maleimide during cleavage.[1] Triisopropylsilane (TIPS) is the preferred scavenger.[1]

Protocol B: Solution Phase Bioconjugation (Two-Step)

Context: Linking a small molecule amine to a protein thiol.[1]

  • Step 1 (Amide Bond Formation):

    • Dissolve amine-containing payload in anhydrous DMF/DMSO.[1]

    • Add 1.2 eq of this compound and 2.0 eq of DIPEA.[1]

    • React for 2-4 hours. Purify via HPLC or precipitation.[1]

    • Intermediate: Mal-L-Dap(Boc)-Payload.[1]

  • Step 2 (Deprotection - Optional):

    • Treat with 20% TFA in DCM to remove Boc if increased solubility is required.[1]

  • Step 3 (Thiol Conjugation):

    • Dissolve the intermediate in PBS (pH 7.2) + 10-20% DMSO.[1]

    • Add reduced Antibody/Protein (with free thiols).[1]

    • Incubate 1 hour at RT.

    • Purify via Size Exclusion Chromatography (SEC).[1]

Bioconjugation Logic & Pathway

The following flowchart details the decision matrix for using this linker in ADC synthesis.

Workflow Start Start: Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Step: Add this compound + DIPEA Start->Coupling Check Kaiser Test Negative? Coupling->Check Recouple Recouple Check->Recouple No Cleavage TFA Cleavage: Removes Resin & Boc Group Check->Cleavage Yes Recouple->Coupling Product Final Product: Mal-L-Dap(NH2)-Peptide Cleavage->Product Releases Peptide Conjugation Downstream Application: Conjugate to Antibody Cysteine Product->Conjugation Thioether Formation

Figure 2: SPPS workflow for integrating this compound into a peptide sequence.

References

  • PubChem. (n.d.).[1][6] Compound Summary: this compound (CID 118949930).[1][6][7] National Library of Medicine.[1] Retrieved from [Link][1][6][7]

Sources

The Pentafluorophenyl Ester in Peptide Coupling: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in the field of drug development, the meticulous construction of peptides is a cornerstone of innovation. The choice of coupling methodology is paramount, directly influencing the yield, purity, and biological integrity of the final peptide. This guide provides an in-depth technical exploration of the pentafluorophenyl (OPfp) ester, a powerful tool in the peptide chemist's arsenal, renowned for its high reactivity and ability to minimize common side reactions. We will delve into the mechanistic underpinnings of OPfp esters, their practical applications in both solid-phase and solution-phase synthesis, and a comparative analysis against other prevalent coupling strategies.

The Principle of Activation: Why OPfp Esters Excel

At the heart of peptide synthesis lies the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the "activation" of the carboxyl group to render it sufficiently electrophilic for nucleophilic attack by the incoming amine. Pentafluorophenyl esters are a class of "active esters" that fulfill this role with remarkable efficiency.

The efficacy of the OPfp ester is rooted in the strong electron-withdrawing nature of the pentafluorophenyl group.[1] The five fluorine atoms inductively pull electron density away from the phenyl ring, which in turn withdraws electron density from the ester's carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by the free amino group of an N-terminally deprotected amino acid or peptide.[1]

The result is a rapid and efficient coupling reaction, often proceeding to completion where other methods may falter.[1] This high reactivity is a key advantage, as it can significantly reduce the incidence of undesirable side reactions that can plague peptide synthesis.[1]

The Mechanism of OPfp-Mediated Peptide Coupling

The coupling reaction proceeds through a straightforward and efficient mechanism. The pre-formed N-protected amino acid OPfp ester serves as the acylating agent. The free amine of the resin-bound peptide or the amino acid in solution acts as the nucleophile, attacking the activated carbonyl carbon of the OPfp ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable peptide bond and releases the pentafluorophenol (Pfp-OH) leaving group.

Figure 1: Mechanism of peptide bond formation using an OPfp ester.

A significant advantage of using pre-formed OPfp esters is that the growing peptide chain is not exposed to a separate activating reagent, which can reduce the occurrence of side reactions.[1]

Comparative Analysis: OPfp Esters vs. Other Coupling Reagents

The landscape of peptide coupling reagents is diverse, with each class possessing its own set of strengths and weaknesses. Here, we compare OPfp esters to two other widely used categories: carbodiimides and onium salts.

FeaturePentafluorophenyl (OPfp) EstersCarbodiimides (e.g., DCC, DIC)Onium Salts (e.g., HBTU, HATU)
Activation Pre-formed active esterIn situ activationIn situ activation
Reactivity Very highModerate to high (often requires additives)Very high
Racemization Low, due to rapid coupling kineticsHigher risk, often requires additives like HOBt or Oxyma to suppressGenerally low, especially with additives like HOAt
Byproducts Pentafluorophenol (acidic)Insoluble or soluble ureas (can be difficult to remove)Water-soluble byproducts, generally easy to remove
Side Reactions MinimalPotential for N-acylurea formation and dehydration of Asn/GlnGuanidinylation of the free amine with HBTU/TBTU
Handling Crystalline, stable solidsLiquids or solids, can be moisture sensitiveSolids, some can be explosive (e.g., those with HOAt)
Cost Generally higher due to pentafluorophenolGenerally lowerModerate to high

Table 1: Comparison of OPfp Esters with Other Common Coupling Reagents.

While carbodiimides like dicyclohexylcarbodiimide (DCC) are cost-effective, they often necessitate the use of additives to prevent racemization.[1][2] Onium salts such as HBTU and HATU offer high coupling efficiency but can sometimes lead to unwanted side reactions.[3] OPfp esters provide a compelling balance of high reactivity and low racemization, making them an excellent choice for the synthesis of complex or racemization-prone peptides.[4]

Practical Applications and Experimental Protocols

The utility of OPfp esters extends to various peptide synthesis strategies, including Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Their high reactivity makes them particularly valuable for challenging sequences.

Solid-Phase Peptide Synthesis (SPPS) with OPfp Esters

OPfp esters are well-suited for automated SPPS due to their stability and high reactivity.[2] They are particularly effective in overcoming the challenges posed by sterically hindered amino acids and aggregation-prone sequences.[5]

Figure 2: General workflow for SPPS using Fmoc-amino acid OPfp esters.

Experimental Protocol: Standard SPPS Coupling Cycle

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling: Dissolve the Fmoc-amino acid OPfp ester (3-5 equivalents relative to the resin loading) and, optionally, 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF. Add this solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a qualitative method such as the Kaiser test.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Synthesis of "Difficult" Peptides

N-Methylated Peptides: The steric hindrance of N-methylated amino acids often leads to slow and incomplete coupling reactions. The high reactivity of OPfp esters can overcome this challenge, enabling the efficient synthesis of N-methylated peptides, which are of significant interest in drug discovery due to their enhanced metabolic stability and cell permeability.[1][6][7]

Aggregation-Prone Sequences: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the solid support, hindering further reactions. The rapid kinetics of OPfp ester-mediated coupling can help to minimize the time the peptide is in a vulnerable state, thereby reducing the likelihood of aggregation.

Solution-Phase Peptide Synthesis with OPfp Esters

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains important, particularly for large-scale production and the synthesis of peptide fragments. OPfp esters are also highly effective in this context.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

  • Reactant Preparation: Dissolve the N-terminally protected amino acid OPfp ester (1.0 equivalent) and the C-terminally protected amino acid (e.g., as a methyl or benzyl ester, 1.0-1.2 equivalents) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

  • Base Addition: If the C-terminally protected amino acid is a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0-1.2 equivalents) to neutralize it.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can then be purified by column chromatography or recrystallization.

Peptide Cyclization

The formation of cyclic peptides is a crucial strategy for constraining peptide conformation and enhancing biological activity. OPfp esters can be effectively employed in head-to-tail cyclization reactions.[8][9][10] The high reactivity of the OPfp ester facilitates the intramolecular reaction, even at the high dilutions typically required to disfavor intermolecular polymerization.

Potential Challenges and Mitigation Strategies

While OPfp esters offer significant advantages, it is important to be aware of potential challenges:

  • Preparation of OPfp Esters: The synthesis of Fmoc-amino acid OPfp esters requires a pre-activation step, which adds an extra step to the overall process.[4] However, many common Fmoc-amino acid OPfp esters are commercially available.

  • Cost and Toxicity of Pentafluorophenol: The starting material for preparing OPfp esters, pentafluorophenol, is relatively expensive and toxic.[6] Proper handling and waste disposal procedures are essential.

  • Acidity of the Byproduct: The pentafluorophenol released during the coupling reaction is acidic and can potentially protonate the free amine of the growing peptide chain, which could slow down the reaction.[6] However, the rapid nature of the coupling generally mitigates this issue.

Conclusion

Pentafluorophenyl esters represent a highly effective and reliable class of activating agents for peptide synthesis. Their exceptional reactivity, driven by the strong electron-withdrawing properties of the pentafluorophenyl group, leads to rapid coupling times and high yields. This, in turn, minimizes the risk of common side reactions such as racemization and aggregation, making OPfp esters particularly well-suited for the synthesis of complex, challenging, and high-purity peptides. While considerations such as the need for pre-activation and the cost of the reagent exist, the superior performance of OPfp esters in many applications makes them an invaluable tool for researchers and professionals in peptide chemistry and drug development. For those prioritizing high purity, minimal side reactions, and the preservation of stereochemical integrity, OPfp esters offer a robust and consistently effective solution.[4]

References

  • Hattori, T., & Yamamoto, H. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link]

  • Ramage, R., & Raphy, G. (1994). Active esters for solid phase peptide synthesis. U.S.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 589-603. [Link]

  • Miranda, L. P., & Alewood, P. F. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 57(46), 15034-15053. [Link]

  • Lau, Y. H., & Spring, D. R. (2016). Understanding and Designing Head-to-Tail Cyclic Peptides. Chemical Society Reviews, 45(21), 5967-5986. [Link]

  • Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the.... [Link]

  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456-5459. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Wang, P., & Li, P. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 61(24), 8751-8754. [Link]

  • Del Secco, B., et al. (2025). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Techniques in Protein Chemistry VIII (pp. 501-509). Academic Press. [Link]

  • Louros, N., et al. (2018). Targeting S100B with Peptides Encoding Intrinsic Aggregation-Prone Sequence Segments. International Journal of Molecular Sciences, 19(11), 3356. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

  • Del Secco, B., et al. (2025). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ResearchGate. [Link]

  • Li, X., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Biron, E., & Chatterjee, J. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(2), 212-224. [Link]

  • Yang, J., et al. (2023). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 10(7), 1817-1824. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Lelo, A., et al. (2019). On-resin head-to-tail cyclization of cyclotetrapeptides: Optimization of crucial parameters. Journal of Peptide Science, 25(8), e3188. [Link]

  • Malins, L. R., & Payne, R. J. (2019). Method for solution-phase peptide synthesis.

Sources

Technical Guide: Maleimide-Thiol Reaction Kinetics, Specificity, and Stability

[1]

Executive Summary

The maleimide-thiol Michael addition is the gold standard for bioconjugation due to its high reaction rate and chemoselectivity under physiological conditions.[1][2] However, the assumption that the resulting thiosuccinimide linkage is permanently stable is a critical oversight in drug development. This guide dissects the kinetic "Goldilocks zone" required for specificity, the thermodynamic instability driving the retro-Michael reaction (payload migration), and the engineering strategies—specifically ring hydrolysis—required to lock the conjugate.

Part 1: Mechanistic Foundations & Kinetics

The reaction proceeds via the nucleophilic attack of a thiolate anion (

1Michael addition
The pH Dependence (The Kinetic "Goldilocks Zone")

The reaction rate is governed by the concentration of the thiolate anion. Since the pKa of a typical cysteine thiol is ~8.3, only a small fraction exists as the reactive thiolate at neutral pH.

  • pH < 6.0: Reaction is sluggish because the thiol is protonated (

    
    ).
    
  • pH 6.5 – 7.5 (Optimal): Sufficient thiolate is present to drive rapid kinetics (

    
    ).
    
  • pH > 7.5: Specificity is lost.[3][4] The concentration of unprotonated amines (

    
    ) increases, leading to competitive lysine modification. Additionally, the rate of maleimide ring hydrolysis (inactivation) competes with conjugation.
    
Specificity: Thiol vs. Amine

At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3] This selectivity window is narrow. If the pH drifts to 8.0, the reaction rate with amines increases significantly, while the maleimide reagent itself begins to degrade via hydrolysis before it can conjugate.

Visualization: Reaction Mechanism & pH Sensitivity

MaleimideMechanismThiolThiol (R-SH)ThiolateThiolate Anion (R-S⁻)(Active Nucleophile)Thiol->ThiolatepH dependent(pKa ~8.3)TransitionTransition StateThiolate->TransitionNucleophilicAttackMaleimideMaleimide Reagent(Michael Acceptor)Maleimide->TransitionAmineProductCross-Reacted Amine Adduct(Impurity)Maleimide->AmineProductProductThiosuccinimide Adduct(Metastable)Transition->ProductRapid at pH 6.5-7.5AminePrimary Amine (R-NH₂)(Lysine Side Chain)Amine->AmineProductSignificant at pH > 7.5

Figure 1: The Michael addition pathway showing the critical role of the thiolate anion and the risk of amine competition at elevated pH.

Part 2: Stability & The Retro-Michael Challenge

A common misconception is that the thioether bond formed is irreversible. In reality, the reaction is reversible. In plasma, the thiosuccinimide adduct can undergo a retro-Michael reaction , regenerating the maleimide and the free thiol.

The Problem: Thiol Exchange

If the maleimide regenerates in vivo, it is rapidly captured by high-abundance serum thiols like Human Serum Albumin (HSA) or Glutathione (GSH) .

  • Result: The drug payload detaches from the antibody (ADC) and binds to albumin.

  • Consequence: Reduced efficacy and increased systemic toxicity.

The Solution: Ring Hydrolysis

To prevent the retro-Michael reaction, the succinimide ring must be opened (hydrolyzed) to form a succinamic acid derivative. This linear structure cannot undergo the elimination reaction required for the retro-Michael pathway.

  • Standard Maleimides: Hydrolyze slowly (can take days), leaving a window for instability.

  • Self-Hydrolyzing Maleimides: Engineered with basic groups or electron-withdrawing substituents (e.g., N-aryl maleimides) to catalyze immediate ring opening after conjugation, "locking" the payload.

Visualization: The Stability Fork

StabilityPathwayscluster_instabilityPathway A: Instability (In Vivo)cluster_stabilityPathway B: Stabilization StrategyConjugateThiosuccinimide Conjugate(Intact Ring)RetroRetro-Michael ReactionConjugate->RetroReversible EquilibriumHydrolysisRing HydrolysisConjugate->HydrolysispH > 8 orSelf-Hydrolyzing LinkerExchangeThiol Exchange(Albumin/GSH Capture)Retro->ExchangeCapture by Serum ThiolsLossPayload Migration(Toxicity)Exchange->LossStableSuccinamic Acid Thioether(LOCKED)Hydrolysis->StableIrreversible

Figure 2: The critical "fork in the road" for maleimide conjugates. Pathway B is required for stable ADCs.

Part 3: Comparative Data

Table 1: Kinetics & Specificity by pH
ParameterpH 6.0pH 7.0 (Target)pH 8.0
Thiol Reaction Rate Slow (

)
Fast (

)
Very Fast
Amine Reactivity NegligibleNegligible (<0.1%)Significant (Competition)
Maleimide Hydrolysis StableSlow degradationRapid degradation
Primary Risk Incomplete conjugationNone (Ideal)Loss of specificity
Table 2: Linker Stability Profiles
Linker TypeMechanismPlasma Stability (

)
Application
Standard N-alkyl Slow hydrolysisVariable (Hours to Days)In vitro labeling
N-aryl Maleimide Electron-withdrawingHigh (Rapid Hydrolysis)ADCs (Stable)
Self-Hydrolyzing Neighboring base effectVery High (Instant Lock)Next-Gen ADCs

Part 4: Experimental Protocols

Protocol A: Standard Cysteine-Maleimide Conjugation

Use this for antibody-dye or antibody-drug conjugation.

  • Preparation:

    • Buffer: PBS + 5mM EDTA, pH 7.2. (EDTA prevents metal-catalyzed oxidation of thiols).

    • Critical: Degas all buffers under vacuum or nitrogen purge for 15 mins. Oxygen promotes disulfide formation.

  • Reduction (If reducing inter-chain disulfides):

    • Add TCEP (Tris(2-carboxyethyl)phosphine) at 2-3x molar excess over target disulfides.

    • Incubate 30 mins at Room Temp (RT).

    • Note: TCEP does not react with maleimides as aggressively as DTT, but removal is recommended for precise stoichiometry. If using DTT, you MUST remove it via desalting column (Zeba Spin) before adding maleimide.

  • Conjugation:

    • Dissolve Maleimide reagent in anhydrous DMSO (make fresh; do not store).

    • Add Maleimide to protein (10-20x molar excess for small molecules; 2-4x for ADCs).

    • Final solvent concentration should be <10% v/v.

    • Incubate 1-2 hours at RT or 4°C overnight.

  • Quenching:

    • Add excess N-acetylcysteine (NAC) or 2-Mercaptoethanol to scavenge unreacted maleimide.

  • Purification:

    • Remove excess reagents via Size Exclusion Chromatography (SEC) or dialysis.

Protocol B: Ellman’s Assay (Validation)

Use this to quantify free thiols before and after conjugation to calculate Drug-to-Antibody Ratio (DAR).

  • Reagent Setup:

    • Ellman’s Reagent (DTNB): 4 mg/mL in 0.1 M Sodium Phosphate, pH 8.0.[5]

    • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

  • Standard Curve:

    • Prepare Cysteine standards (0 mM to 1.5 mM) in Reaction Buffer.[5]

  • Assay:

    • Mix 50 µL of Sample/Standard + 2.5 mL Reaction Buffer + 50 µL DTNB Solution.

    • Incubate 15 mins at RT.

  • Measurement:

    • Measure Absorbance at 412 nm .[5][6]

    • Calculate concentration using extinction coefficient

      
      .[7]
      
  • Validation:

    • Free thiol concentration should drop to near-zero post-conjugation.

References

  • Fontaine, S.D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.[8] Bioconjugate Chemistry.[2][3][4][8][9][10][11][12][13] [Link]

  • Baldwin, A.D.[8] & Kiick, K.L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments.[8] Bioconjugate Chemistry (NIH). [Link]

Technical Guide: The Reactivity and Stability of Maleimide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Maleimide chemistry remains the gold standard for bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and site-specific protein labeling. Its dominance stems from the rapid, highly selective reaction with thiols (cysteine) under physiological conditions. However, a superficial understanding of maleimide kinetics often leads to critical failures in drug development.

This guide moves beyond basic protocols to address the "Stability Paradox" : while the maleimide-thiol bond is formed easily, it is dynamically unstable in vivo. The thiosuccinimide ring is prone to a retro-Michael reaction, leading to payload loss and off-target toxicity via albumin exchange.[1] As a Senior Application Scientist, I will guide you through the mechanistic nuances of optimizing conjugation and, crucially, how to engineer the post-conjugation environment to lock in stability.

Part 1: The Mechanistic Foundation

The Michael Addition

The reaction between a maleimide and a thiol is a 1,4-Michael addition. The maleimide acts as the electrophile (Michael acceptor), and the thiol acts as the nucleophile (Michael donor).

Critical Insight: The actual nucleophile is not the thiol (-SH) but the thiolate anion (-S⁻) . This distinction dictates the entire experimental design regarding pH.

  • Low pH (< 6.0): Most cysteines are protonated (-SH). Reaction rates are sluggish.

  • Neutral pH (6.5–7.5): The "Sweet Spot." Sufficient thiolate concentration exists for rapid kinetics, while the concentration of unprotonated amines (Lysine pKa ~10.5) remains low enough to avoid side reactions.

  • High pH (> 8.0): Reaction rates explode, but specificity collapses. Primary amines (Lysines, N-termini) become nucleophilic enough to attack the maleimide, resulting in heterogeneous, multi-site conjugation.

Visualization: The Reaction Pathway

The following diagram illustrates the standard conjugation pathway and the competitive risk of amine reactivity at high pH.

MaleimideReaction Maleimide Maleimide Linker (Electrophile) Conjugate Thiosuccinimide (Stable Conjugate) Maleimide->Conjugate Major Pathway (pH 6.5-7.5) SideProduct Heterogeneous Amine Adducts Maleimide->SideProduct Competes at pH > 8.0 Thiol Cysteine Thiol (R-SH) Thiolate Thiolate Anion (R-S-) Thiol->Thiolate pH > 6.0 (Deprotonation) Amine Lysine Amine (R-NH2) Amine->SideProduct Thiolate->Conjugate

Caption: Figure 1. The pH-dependent selectivity of maleimide conjugation.[1][2] Note the competition from amines at elevated pH.[1]

Part 2: The Stability Paradox (Hydrolysis vs. Retro-Michael)

This is the most critical concept for drug development professionals. A standard maleimide conjugate (thiosuccinimide) is not chemically inert. In the blood circulation, it faces two divergent fates.[3][4][5]

The Threat: Retro-Michael Reaction

The formation of the thiosuccinimide ring is reversible. In plasma, the drug-linker can detach from the antibody (Retro-Michael).[3][6][7] The released maleimide is then rapidly scavenged by Human Serum Albumin (HSA), specifically at Cys34.

  • Consequence: The drug circulates attached to albumin, not the antibody. This leads to reduced efficacy and systemic toxicity.

The Solution: Ring Hydrolysis

Hydrolysis of the succinimide ring opens the cyclic structure to form a succinamic acid derivative.

  • The Mechanism: Water attacks the carbonyl carbon of the ring.

  • The Benefit: Once the ring opens, the Retro-Michael reaction is chemically impossible. The drug is "locked" onto the antibody.[3][4]

  • Strategic Goal: Unlike most chemistries where hydrolysis is a degradation pathway, here we actively desire hydrolysis —but only after the initial conjugation is complete.

Visualization: In Vivo Fate

StabilityPathways Conjugate Initial Thiosuccinimide Conjugate RetroMichael Retro-Michael Deconjugation Conjugate->RetroMichael Reversible Equilibrium Hydrolysis Ring Hydrolysis (Ring Opening) Conjugate->Hydrolysis Targeted Pathway Albumin Albumin-Drug Complex (Toxic) RetroMichael->Albumin Thiol Exchange (Cys34 on HSA) Stable Succinamic Acid Conjugate (Stable) Hydrolysis->Stable Irreversible Locking

Caption: Figure 2. The competing in vivo pathways. Hydrolysis prevents the toxic Retro-Michael exchange.

Part 3: Experimental Optimization & Next-Gen Linkers

Standard Conjugation Protocol

To maximize yield and specificity, follow this optimized workflow.

  • Reduction: Reduce disulfide bonds (if using antibody interchain cysteines) using TCEP or DTT.

    • Note: TCEP is preferred as it does not require removal before maleimide addition (unlike DTT, which contains thiols that will scavenge your linker).

  • Buffer Selection: Use PBS or HEPES + EDTA (1-5 mM).

    • Why EDTA? It chelates divalent metals that can catalyze thiol oxidation (disulfide formation), reducing your conjugation efficiency.

    • pH:[1][2][3][4][5][6][7][8][9][10][11] Strictly 6.5 – 7.5.[1]

  • Solvent: If the linker is hydrophobic (common with cytotoxic payloads), dissolve in DMA or DMSO (max 10-20% v/v final concentration) to prevent precipitation.

  • Quenching: Add excess N-acetylcysteine (NAC) or Mercaptoethanol.

    • Why? To neutralize unreacted maleimides before purification.

Next-Generation: Self-Hydrolyzing Maleimides

To solve the stability issue described in Part 2, researchers have developed "self-hydrolyzing" maleimides.[3][4][7]

  • Mechanism: These linkers incorporate a basic amino group (e.g., an amine) adjacent to the maleimide ring.[3][4][5][6]

  • Effect: The basic group acts as an intramolecular catalyst, driving the hydrolysis of the succinimide ring rapidly at neutral pH.[3][4][5][6]

  • Result: The conjugate "self-stabilizes" within hours, preventing the Retro-Michael reaction in vivo (Lyon et al., 2014).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation Linker hydrophobicityAdd co-solvent (DMSO/DMA) or use PEGylated linkers.
Low Conjugation Yield Oxidized thiols (Disulfides)Add EDTA to buffers; Ensure TCEP/DTT reduction was complete; Degas buffers.
High Aggregate Levels Over-conjugation / CrosslinkingReduce linker-to-protein ratio; Check pH (too high promotes amine reaction).
Loss of Drug in Serum Retro-Michael ExchangeSwitch to self-hydrolyzing maleimides; Ensure storage buffer promotes hydrolysis (pH > 8 post-conjugation only).

References

  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[4][12] Nature Biotechnology. [Link]

  • Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.[3][4][7] Nature Biotechnology. [Link][3]

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.[7] Bioconjugate Chemistry. [Link]

Sources

Technical Guide: Mal-L-Dap(Boc)-OPfp in Bioconjugation and Peptide Synthesis

[1]

Executive Summary

This compound (CAS: 1887132-90-2 ) is a specialized, trifunctional amino acid derivative used primarily in the synthesis of Antibody-Drug Conjugates (ADCs) and complex bioactive peptides.[1][2][3][4][5] It serves as a high-efficiency "capping" reagent in Solid Phase Peptide Synthesis (SPPS), introducing a maleimide "warhead" at the N-terminus while maintaining orthogonality through Boc side-chain protection and Pentafluorophenyl (Pfp) ester activation.[1]

This guide details the physicochemical properties, structural mechanisms, and validated experimental protocols for utilizing this compound to streamline bioconjugation workflows.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name N

-Maleimido-N

-Boc-L-2,3-diaminopropionic acid pentafluorophenyl ester
CAS Number 1887132-90-2
Molecular Weight 450.34 g/mol
Molecular Formula C

H

F

N

O

Appearance White to off-white crystalline powder
Melting Point 109 – 113 °C
Solubility Soluble in DMF, DCM, NMP; Insoluble in water
Storage -20°C (Desiccated); Protect from moisture and light
Stereochemistry L-isomer (S-configuration at

-carbon)
Structural Analysis

The molecule is engineered with three distinct functional zones, each serving a specific role in the synthetic pathway:

  • 
    -Maleimide Group:  The "Warhead." Positioned on the 
    
    
    -amine, it provides site-specific conjugation to thiol-bearing molecules (e.g., cysteine residues on antibodies or albumin) via Michael addition.[1]
  • 
    -Boc Group:  The "Shield." Protects the side-chain amine of the diaminopropionic acid (Dap) backbone.[1] This prevents side reactions during the initial coupling and allows for solubility enhancement upon eventual acidic deprotection (yielding a cationic primary amine).[1]
    
  • OPfp Ester: The "Activator." The pentafluorophenyl ester is a pre-activated carboxyl group.[1] Unlike NHS esters, Pfp esters are more stable to hydrolysis during handling yet highly reactive toward primary amines on the resin-bound peptide, eliminating the need for in situ activation reagents like HATU or DIC.[1][3]

ChemicalStructureMalMaleimide Group(Thiol-Reactive Warhead)AlphaCα-Carbon (L-Dap)Mal->AlphaCAttached to α-NBocBoc Group(Acid-Labile Protection)AlphaC->BocSide Chain (β-N)PfpOPfp Ester(Amine-Reactive Activator)AlphaC->PfpC-Terminus

Figure 1: Functional architecture of this compound showing the connectivity of reactive and protective groups.[1]

Applications in Drug Development[1][4][5][7][9]

Antibody-Drug Conjugates (ADCs)

This compound is critical in constructing non-cleavable linkers .[1] By attaching this unit to a cytotoxic payload (or a peptide spacer attached to the payload), researchers create a stable bridge that conjugates to the antibody.[1]

  • Mechanism: The Pfp ester couples to the amine of the linker/drug payload.[1] The Maleimide then conjugates to the reduced interchain cysteines of the mAb.[1]

  • Advantage: The Dap backbone is shorter than traditional alkyl spacers, reducing the hydrophobicity of the linker-drug complex, which is a common cause of aggregation in ADCs.[1]

Peptide "Warhead" Installation

In peptide therapeutics, this reagent is used to functionalize the N-terminus of a peptide sequence with a maleimide group.[1][3]

  • Workflow: It is added as the final residue in Fmoc-SPPS.

  • Stability Note: Maleimides are unstable to piperidine (used for Fmoc removal).[1] Therefore, This compound must be the last building block added .[1] No further Fmoc deprotection steps can be performed after its coupling.[1]

Experimental Protocols

Protocol A: Coupling in Solid Phase Peptide Synthesis (SPPS)

Context: Attaching this compound to the N-terminus of a resin-bound peptide.[1][3]

Reagents:

  • Resin-bound peptide (N-terminal Fmoc removed).[1]

  • This compound (2-3 equivalents relative to resin loading).[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole) (Optional, accelerates reaction).[1]

  • DIEA (N,N-Diisopropylethylamine) (Use sparingly; Pfp esters react without base, but 1 eq.[1] ensures kinetics).

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in minimum DMF.[1] If using HOAt, add 1 equivalent.[1]

  • Coupling: Add the solution to the resin-bound peptide.

    • Critical: Do NOT use HATU, HBTU, or Carbodiimides.[1] The ester is already activated.[1] Adding uronium salts can cause side reactions with the maleimide.[1]

  • Incubation: Shake at room temperature for 2–4 hours. Monitor via Kaiser test (ninhydrin).[1]

    • Note: Pfp esters react slower than acid chlorides but faster than NHS esters in SPPS.[1]

  • Washing: Wash resin thoroughly with DMF (3x) and DCM (3x).[1]

  • Cleavage: Proceed to Protocol B.

Protocol B: Global Deprotection & Cleavage

Context: Releasing the peptide from resin and removing the Boc group while preserving the Maleimide.[1]

Reagents:

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.[1]

    • Warning: Avoid EDT (Ethanedithiol) or other thiol scavengers, as they will permanently react with the Maleimide group.[1]

Step-by-Step Methodology:

  • Cocktail Preparation: Pre-chill the TFA cocktail.

  • Reaction: Add cocktail to the resin. Shake for 2–3 hours at room temperature.

    • Chemistry: The TFA cleaves the peptide from the resin and removes the Boc group from the

      
      -amine of the Dap residue.[1] The Maleimide ring is stable in TFA.[1]
      
  • Precipitation: Filter the resin and precipitate the filtrate in cold diethyl ether.

  • Isolation: Centrifuge, wash with ether, and lyophilize.

  • Result: The final product is Mal-L-Dap(NH

    
    )-Peptide . The free amine on the Dap side chain improves aqueous solubility.[1]
    

WorkflowStep1Resin-Peptide-NH2(Fmoc Removed)Step2Coupling:Add this compound(No activator needed)Step1->Step2Step3Resin-Peptide-Mal-Dap(Boc)(Maleimide Installed)Step2->Step3Step4Cleavage (TFA/TIS/H2O):Removes Resin & BocAVOID THIOLSStep3->Step4Step5Final Product:Mal-L-Dap(NH2)-PeptideStep4->Step5

Figure 2: Synthesis workflow for N-terminal functionalization using this compound.

Handling & Storage Safety

  • Moisture Sensitivity: Pfp esters hydrolyze in the presence of water.[1] Always allow the bottle to reach room temperature before opening to prevent condensation.[1]

  • pH Sensitivity: The Maleimide group hydrolyzes (ring-opening) at pH > 8.[1]0. Maintain reaction buffers at pH 6.0–7.5 during downstream conjugations.

  • Cross-Reactivity: Avoid buffers containing primary amines (Tris, Glycine) or thiols (DTT, Mercaptoethanol) during the conjugation step, as they will react with the Pfp ester or Maleimide, respectively.[1]

References

  • PubChem . (2025).[1][2] Compound Summary: this compound (CID 118949930).[1][5] National Library of Medicine.[1] Retrieved from [Link][1][5]

  • Greg T. Hermanson . (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for Maleimide/Pfp chemistry mechanisms).

Methodological & Application

Step-by-step guide for antibody-drug conjugate (ADC) synthesis with Mal-L-Dap(Boc)-OPfp

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precision synthesis of Antibody-Drug Conjugates (ADCs) using the heterobifunctional linker Mal-L-Dap(Boc)-OPfp . This specific reagent combines a maleimide (for thiol conjugation), a Boc-protected amine (scaffold/spacer), and a pentafluorophenyl (Pfp) ester (for stable, efficient amine coupling to the payload).

Introduction & Mechanistic Rationale

The synthesis of a homogenous Antibody-Drug Conjugate (ADC) requires precise control over two distinct chemical events: the attachment of the cytotoxic payload to the linker, and the subsequent conjugation of this complex to the monoclonal antibody (mAb).[1]

This compound (CAS: 1887132-90-2) is a specialized "ready-to-use" linker scaffold designed to streamline this process.[2]

  • Pentafluorophenyl (OPfp) Ester: Unlike N-hydroxysuccinimide (NHS) esters, OPfp esters exhibit superior hydrolytic stability while maintaining high reactivity toward primary amines.[2][3] This allows for robust coupling to amine-bearing payloads (e.g., MMAE, DM1 derivatives) without rapid degradation in atmospheric moisture.[2]

  • Maleimide (Mal): Provides site-specific conjugation to reduced interchain cysteines on the mAb.[2]

  • L-Dap(Boc) Scaffold: The L-Diaminopropionic acid backbone with a tert-Butyloxycarbonyl (Boc) protecting group serves as a compact spacer.[2] The Boc group modulates the hydrophobicity of the linker-drug and prevents side reactions at the beta-amine during payload coupling.

This protocol details the "Convergent Synthesis" strategy: generating the Linker-Drug intermediate first, followed by conjugation to the antibody.

Phase I: Linker-Payload Synthesis (Chemical Derivatization)[2]

Objective: Covalently attach the this compound linker to an amine-containing cytotoxic drug (Payload-NH₂).

Reagents & Equipment[1][4][5][6][7]
  • Linker: this compound (Store at -20°C, desiccated).

  • Payload: Cytotoxic drug with a primary or secondary amine (e.g., MMAE, Doxorubicin).

  • Solvent: Anhydrous DMF or DMSO (Keep water content <0.05%).[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2]

  • Analysis: LC-MS (Reverse Phase C18).

Step-by-Step Protocol
  • Preparation: Calculate the molar quantities. Use a 1.2 to 1.5-fold molar excess of the Linker over the Payload to drive the reaction to completion.

  • Solubilization: Dissolve the Payload-NH₂ in anhydrous DMF to a concentration of 10–20 mM.

    • Critical: If the payload is a salt (e.g., HCl salt), add 2.0 equivalents of DIPEA to neutralize it.

  • Activation: Add the this compound solid directly to the payload solution.[2]

  • Base Addition: Add 1.0–1.5 equivalents of DIPEA.

    • Note: The reaction proceeds via nucleophilic acyl substitution. The Pfp leaving group is less acidic than NHS, so mild basicity is required.

  • Incubation: Stir at Room Temperature (20–25°C) for 2–4 hours .

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the Payload mass and the appearance of the [Linker-Drug + H]⁺ peak.

  • Purification (Recommended):

    • Isolate the Mal-L-Dap(Boc)-Drug intermediate using Semi-Prep HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Lyophilize the purified fraction to a powder.

    • Why Purify? Removing the released pentafluorophenol and excess linker prevents non-specific binding and competition during the antibody conjugation step.

Phase II: Antibody Activation (Partial Reduction)[2]

Objective: Convert interchain disulfide bonds of the mAb into reactive free thiols (sulfhydryls).

Reagents
  • Antibody: IgG1 or IgG4 (Concentration: 5–10 mg/mL in PBS, pH 7.4).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (10 mM stock in water).[2]

  • Buffer: PBS (pH 7.[2][4][5]4) + 1 mM EDTA (to chelate metals that catalyze thiol oxidation).[2]

Step-by-Step Protocol
  • Molar Ratio Calculation: Determine the target Drug-Antibody Ratio (DAR).

    • For DAR 4 (typical for IgG1), target ~4 free thiols.

    • Use 2.5 – 3.0 equivalents of TCEP per mole of Antibody.

  • Reduction Reaction: Add the calculated TCEP to the antibody solution.

  • Incubation: Incubate at 37°C for 30–60 minutes (or RT for 2 hours) with gentle agitation.

    • Do not vortex vigorously.

  • QC Checkpoint (Ellman’s Assay):

    • Aliquot 10 µL of reduced mAb.

    • React with DTNB (Ellman's Reagent).[2] Measure Absorbance at 412 nm.[2][6]

    • Calculate free thiols per antibody using the extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

    • Target: 4.0 ± 0.5 free thiols.[2]

Phase III: Bioconjugation (Linker-Drug to Antibody)[2]

Objective: Conjugate the Mal-L-Dap(Boc)-Drug to the reduced mAb via Michael Addition.

Protocol
  • Reconstitution: Dissolve the purified Mal-L-Dap(Boc)-Drug (from Phase I) in anhydrous DMSO.

    • Concentration: 5–10 mM.[2]

  • Mixing: Slowly add the Drug-Linker solution to the reduced mAb solution while gently swirling.

    • Stoichiometry: Add 6–8 equivalents of Drug-Linker per mole of mAb (approx. 1.5–2.0 equivalents per free thiol).[2]

    • Solvent Tolerance: Ensure the final DMSO concentration in the reaction mixture does not exceed 10–15% (v/v) to prevent antibody precipitation.

  • Incubation: Incubate at 4°C for 1 hour or Room Temperature for 30 minutes.

  • Quenching: Add 20 equivalents (relative to excess linker) of N-Acetylcysteine or Cysteine to neutralize unreacted maleimides.[2] Incubate for 15 minutes.

Workflow Visualization

ADC_Synthesis Linker This compound Intermediate Linker-Drug Complex (Mal-L-Dap(Boc)-Drug) Linker->Intermediate Phase I: Coupling (DMF, DIPEA) Payload Amine-Payload (Drug-NH2) Payload->Intermediate ADC Final ADC (mAb-Linker-Drug) Intermediate->ADC Phase III: Conjugation (PBS/DMSO) QC1 QC: LC-MS Intermediate->QC1 mAb Native mAb (Disulfides) Red_mAb Reduced mAb (Free Thiols) mAb->Red_mAb Phase II: Reduction (TCEP/DTT) Red_mAb->ADC QC2 QC: Ellman's Red_mAb->QC2 QC3 QC: HIC-HPLC ADC->QC3

Figure 1: Convergent synthesis workflow for ADC production using this compound.

Phase IV: Purification & Characterization

Purification

Remove excess small molecules (quenched linker-drug) and organic solvent.[2]

  • Method A (Small Scale < 5 mg): Zeba™ Spin Desalting Columns (7K MWCO).[2]

  • Method B (Large Scale > 5 mg): Tangential Flow Filtration (TFF) or SEC (Superdex 200).[2]

  • Buffer Exchange: Exchange into formulation buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).

Analytical QC Table
ParameterMethodAcceptance Criteria
Drug-Antibody Ratio (DAR) HIC-HPLC or Native MSTarget ± 0.5 (e.g., 3.5 – 4.5)
Free Drug RP-HPLC< 1.0%
Aggregation (HMW) SEC-HPLC< 5.0%
Endotoxin LAL Assay< 1.0 EU/mg
Identity Peptide Mapping MSConfirmation of Linker-Drug mass

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Efficiency (Low DAR) Hydrolysis of MaleimideEnsure buffers are EDTA-containing and pH < 7.5.
Oxidation of ThiolsRe-reduce mAb or degas buffers thoroughly.
Precipitation during Conjugation High HydrophobicityReduce drug loading (DAR) or add PEG to the linker (requires different reagent).
High Organic SolventKeep DMSO < 10%.[2] Add DMSO slowly while vortexing.[2]
Linker-Drug Hydrolysis (Phase I) Wet SolventsUse fresh anhydrous DMF.[2][7] Pfp esters are moisture sensitive.[2][5]
Aggregation Over-reductionReduce TCEP equivalents. Avoid reducing intrachain disulfides.[2]

References

  • BroadPharm. Protocol for ADC Conjugation by DTT Reduction with Maleimide Drug Linker.[2] Retrieved from

  • BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide. Retrieved from [2]

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary.[2] Retrieved from [2]

  • Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from [2]

  • Precise PEG. Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule. Retrieved from

Sources

Application Notes and Protocols: A Researcher's Guide to Incorporating Mal-L-Dap(Boc)-OPfp into Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Mal-L-Dap(Boc)-OPfp in Peptide Chemistry

In the landscape of advanced therapeutic and diagnostic development, the precise engineering of peptides is paramount. The ability to introduce specific functionalities for bioconjugation, such as linking to antibodies for targeted drug delivery, is a critical step in creating next-generation biomolecules. This compound, or (2,3,4,5,6-pentafluorophenyl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a highly specialized chemical tool designed to streamline this process. It serves as a trifunctional building block, enabling the direct incorporation of a maleimide group at the N-terminus of a peptide during synthesis. This pre-functionalized approach offers significant advantages in yield, purity, and workflow efficiency compared to traditional post-synthetic modification strategies.[1]

This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this compound into peptide sequences, catering to researchers, scientists, and professionals in drug development. We will delve into the underlying chemistry, provide step-by-step methodologies for both solid-phase and solution-phase synthesis, and discuss the subsequent bioconjugation to thiol-containing molecules.

Understanding the Molecular Architecture and Reactivity

This compound is engineered with three key functional components, each playing a distinct and crucial role in the synthesis and conjugation workflow.[1]

  • The Maleimide (Mal) Group: The α-amino group of the L-diaminopropionic acid (Dap) backbone is derivatized as a maleimide. This moiety is a highly efficient Michael acceptor, specifically reacting with thiol (sulfhydryl) groups from cysteine residues under physiological conditions to form a stable thioether bond.[2][3] This maleimide "warhead" is the key to the subsequent bioconjugation.[1]

  • The Boc-Protected Amine (Boc): The side-chain β-amine of the Dap residue is protected with a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group prevents unwanted side reactions at the β-amine during peptide synthesis.[4][5] Its removal can be achieved during the final cleavage and deprotection step.

  • The Pentafluorophenyl (Pfp) Ester (OPfp): The carboxyl group is activated as a pentafluorophenyl ester. Pfp esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[6] This high reactivity ensures a rapid and efficient coupling to the free N-terminal amine of a growing peptide chain, often without the need for additional coupling reagents.[7][8] Pfp esters also exhibit greater stability towards hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, making them robust reagents in synthesis.[1]

The inherent structure of this compound dictates its use as an N-terminal capping agent. Since the α-amino group is part of the maleimide ring, no further amino acids can be added after its incorporation, effectively terminating the peptide chain elongation.[1]

Part 1: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of this compound is most commonly performed at the final step of a standard Fmoc-based solid-phase peptide synthesis workflow.

Workflow Overview: SPPS Incorporation

Resin Peptide on Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling with This compound Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage FinalPeptide Crude Maleimide-Peptide Cleavage->FinalPeptide

Caption: SPPS workflow for N-terminal maleimide functionalization.

Detailed Step-by-Step Protocol

This protocol assumes the synthesis is performed on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

1. Materials and Reagents:

  • Peptide-resin with a free N-terminal amine (post-Fmoc deprotection)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine

  • Kaiser Test Kit reagents

  • Cleavage Cocktail (e.g., Reagent K: TFA/H₂O/Phenol/Thioanisole/TIPS 82.5:5:5:5:2.5)[9]

  • Cold diethyl ether

2. N-terminal Fmoc Deprotection:

  • Swell the fully assembled peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

3. Coupling of this compound:

  • Rationale: The pre-activated Pfp ester reacts directly with the free N-terminal amine of the peptide-resin. Using a slight excess of the reagent ensures the reaction goes to completion.

  • Dissolve 3-5 equivalents of this compound (relative to the resin loading) in DMF. For a 0.1 mmol synthesis, this would be 135-225 mg.

  • Add the solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[6]

  • Self-Validation: Monitor the reaction's completion using the Kaiser test.[10]

4. Kaiser Test for Reaction Monitoring:

  • Principle: The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[10] A positive result (intense blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction. A negative result (yellow/colorless) indicates successful coupling.[3]

  • Procedure: [3][11]

    • Withdraw a small sample of resin beads (1-2 mg) and wash them thoroughly with ethanol.

    • Place the beads in a small glass test tube.

    • Add 2-3 drops of each Kaiser test reagent (Phenol in ethanol, KCN in pyridine, Ninhydrin in ethanol).

    • Heat the tube at 100-120°C for 5 minutes.

    • Observe the color. If the beads and solution are yellow, the coupling is complete. If blue, extend the coupling time for another hour and re-test. If the reaction remains incomplete, a double coupling (repeating the coupling step with fresh reagent) may be necessary.

5. Washing:

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted this compound and the pentafluorophenol byproduct.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

6. Cleavage and Deprotection:

  • Rationale: A strong acid cocktail is used to cleave the peptide from the resin and simultaneously remove the Boc protecting group from the Dap side chain and other acid-labile side-chain protecting groups. Scavengers are included to trap reactive carbocations generated during this process.[12]

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).[9]

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide. Wash with cold ether and dry under vacuum.

  • The resulting white powder is the crude Maleimide-functionalized peptide, ready for purification by HPLC.

ParameterRecommendationRationale
Equivalents of this compound 3-5 eq.Ensures complete coupling to the N-terminus.
Solvent DMFExcellent solvating properties for both peptide and reagent.
Reaction Time 1-2 hoursPfp esters are highly reactive, leading to rapid coupling.[6]
Monitoring Kaiser TestProvides a reliable qualitative assessment of reaction completion.[10]
Cleavage Cocktail TFA-based with scavengersEfficiently cleaves from most resins and removes Boc/tBu-based protecting groups.

Part 2: Solution-Phase Synthesis Protocol

While less common for longer peptides, solution-phase synthesis can be advantageous for shorter sequences or fragments. The principle remains the same: reacting the highly activated Pfp ester with a free amine.

Workflow Overview: Solution-Phase Incorporation

Peptide Peptide with free N-terminus (in solution) Coupling Addition of This compound (with mild base) Peptide->Coupling Reaction Reaction Monitoring (TLC or LC-MS) Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Purified Maleimide-Peptide Purification->FinalProduct

Caption: Solution-phase workflow for N-terminal maleimide functionalization.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • Peptide with a free N-terminal amine and protected C-terminus/side chains

  • This compound

  • Anhydrous DMF or DCM

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)

  • Solvents for workup and extraction (e.g., ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

2. Reaction Setup:

  • Dissolve the N-terminally deprotected peptide (1 equivalent) in anhydrous DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (1.1-1.5 equivalents) to neutralize any salt (e.g., TFA salt from a previous deprotection step) and to facilitate the reaction.

  • In a separate flask, dissolve this compound (1.1-1.2 equivalents) in the same anhydrous solvent.

3. Coupling Reaction:

  • Slowly add the solution of this compound to the stirred peptide solution at room temperature.

  • Allow the reaction to proceed for 2-4 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting peptide is consumed.

4. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine to remove the base, unreacted starting material, and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography or preparative HPLC.

  • Subsequent deprotection of the C-terminus and side chains would follow standard solution-phase protocols.

Part 3: Bioconjugation via Maleimide-Thiol Reaction

The final step is the conjugation of the maleimide-functionalized peptide to a biomolecule containing a free thiol group, such as a cysteine residue on another peptide or a protein.

Mechanism: Maleimide-Thiol Michael Addition

Peptide_Mal Peptide-Maleimide Reaction Michael Addition pH 6.5-7.5 Peptide_Mal->Reaction Biomolecule_SH Biomolecule-SH (e.g., Protein-Cys) Biomolecule_SH->Reaction Conjugate Stable Thioether Bond Peptide-S-Biomolecule Reaction->Conjugate

Caption: The reaction of a maleimide with a thiol to form a stable conjugate.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • Purified maleimide-functionalized peptide

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5)

  • Optional: A reducing agent like TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., size exclusion chromatography, dialysis)

2. Preparation of Reactants:

  • Thiol-containing Molecule: Dissolve the thiol-containing biomolecule in the degassed conjugation buffer. If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. TCEP is advantageous as it does not need to be removed prior to conjugation. Avoid DTT, as its thiol groups will compete in the reaction.

  • Maleimide-Peptide: Dissolve the purified maleimide-functionalized peptide in the conjugation buffer. If solubility is an issue, a small amount of a co-solvent like DMSO or DMF can be used.

3. Conjugation Reaction:

  • Rationale: The reaction is highly specific for thiols within the pH range of 6.5-7.5.[13] Above pH 7.5, maleimides can react with amines (e.g., lysine side chains), leading to loss of specificity. Below pH 6.5, the reaction rate is significantly slower.

  • Add the maleimide-peptide solution to the thiol-containing biomolecule solution. A slight molar excess (1.5-5 fold) of the maleimide-peptide is often used to ensure complete consumption of the thiol-containing molecule.[14]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

4. Quenching the Reaction:

  • To consume any unreacted maleimide groups, add a small excess of a thiol-containing small molecule like free cysteine or β-mercaptoethanol. Incubate for an additional 15-30 minutes.

5. Purification of the Conjugate:

  • The final peptide-biomolecule conjugate can be purified from excess peptide and quenching reagent using techniques appropriate for the size of the biomolecule, such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Troubleshooting and Expert Insights

  • Incomplete Coupling in SPPS: If the Kaiser test remains positive, this could be due to steric hindrance from the bulky this compound or aggregation of the peptide chain. Consider increasing the coupling time, using a higher excess of the reagent, or performing a double coupling.[15]

  • Maleimide Instability: The maleimide ring can undergo hydrolysis, especially at higher pH. Prepare solutions of the maleimide-peptide fresh and use them promptly. The thiosuccinimide bond formed after conjugation can undergo a retro-Michael reaction, particularly in the presence of other thiols.[16] For applications requiring high stability, strategies to stabilize the linkage, such as hydrolysis of the succinimide ring, may be considered.[13]

  • Thiazine Rearrangement: When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine derivative.[17] This is generally not a concern when conjugating to proteins or internal cysteine residues.

Conclusion

This compound is a powerful reagent that facilitates the efficient and direct N-terminal functionalization of synthetic peptides with a maleimide group. Its pre-activated nature simplifies the synthetic workflow, enhances yield, and provides a direct route to creating well-defined peptide bioconjugates. By understanding the underlying chemical principles and following robust, validated protocols, researchers can effectively leverage this tool to advance their work in drug discovery, diagnostics, and chemical biology.

References

  • Kano, T., et al. (2015). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Retrieved from [Link]

  • St. Fleur, A., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health. Retrieved from [Link]

  • Badesch, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Luxembourg Bio Technologies Ltd. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • Nowick, J. S., et al. (2020).
  • AAPPTec. (1997). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Mezo, A. R., et al. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. National Institutes of Health. Retrieved from [Link]

  • Konno, H., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry. Retrieved from [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • dos Santos, T., et al. (2018). Insights into maleimide-thiol conjugation chemistry. . Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Badesch, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Mal-L-Dap(Boc)-OPfp reaction conditions for optimal coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Protocols for Mal-L-Dap(Boc)-OPfp

Executive Summary

This compound (Nα-Maleimido-Nβ-Boc-L-2,3-diaminopropionic acid pentafluorophenyl ester) is a high-value heterobifunctional building block. It serves as a critical junction in the synthesis of ADCs and peptide therapeutics, introducing a thiol-reactive maleimide handle while maintaining a protected amine for orthogonal modification.

The primary challenge in utilizing this reagent is the "Electrophilic Paradox" :

  • The Objective: Efficiently react the Pfp ester with a target primary amine (e.g., a payload drug or peptide N-terminus).

  • The Threat: Prevent the Maleimide ring from undergoing hydrolysis (ring-opening) or cross-reacting with the amine (aza-Michael addition) under the basic conditions required for the ester coupling.

This guide provides a field-proven protocol to navigate this paradox, ensuring high coupling efficiency (>95%) while preserving maleimide integrity.

Mechanistic Principles & Chemical Logic

To optimize the reaction, one must understand the competing pathways.

The Pfp Advantage

Unlike N-hydroxysuccinimide (NHS) esters, Pentafluorophenyl (Pfp) esters are more hydrolytically stable and less sensitive to moisture. This allows for easier handling and storage. However, they are less reactive than NHS esters, often requiring a catalyst or slightly more basic conditions to drive the reaction to completion.

The Maleimide Sensitivity

The maleimide double bond is an electrophile designed to react with thiols (soft nucleophiles) at pH 6.5–7.5. However, at pH > 8.0 or in the presence of strong bases:

  • Hydrolysis: The ring opens to form maleamic acid, which is dead to thiol conjugation.[1]

  • Aminolysis: Unreacted primary amines can attack the double bond (aza-Michael addition), causing polymerization or capping.

The Dap Backbone Risk

The Diaminopropionic acid (Dap) backbone possesses a sensitive stereocenter. While the Boc group stabilizes the


-amine, prolonged exposure to strong bases (e.g., DBU, Piperidine) can induce 

-elimination
or racemization.

Visualization: Reaction Pathway

The following diagram illustrates the desired amide bond formation versus the competing side reactions that must be suppressed.

ReactionPathway cluster_conditions Optimal Conditions Reagent This compound Intermediate Tetrahedral Intermediate Reagent->Intermediate + R-NH2 (Nucleophilic Attack) SideProduct1 Ring-Opened Maleamic Acid Reagent->SideProduct1 High pH / H2O (Hydrolysis) SideProduct2 Aza-Michael Adduct Reagent->SideProduct2 Excess Amine (pH > 8.5) Amine Target Amine (R-NH2) Amine->Intermediate Product Desired Conjugate (Mal-L-Dap(Boc)-NH-R) Intermediate->Product Collapse Byproduct Pfp-OH (Leaving Group) Intermediate->Byproduct

Caption: Reaction pathway showing the nucleophilic acyl substitution of the Pfp ester and potential maleimide degradation pathways.

Standard Operating Protocol (Organic Phase)

This protocol is optimized for coupling this compound to a small molecule drug or peptide sequence in organic solvent.

Reagents Required:

  • Linker: this compound.[2][3]

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid primary amine-containing solvents.

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine). Avoid TEA (Triethylamine) if possible, as it is more nucleophilic.

  • Target: Amine-containing scaffold (R-NH2) as a free base or salt (e.g., TFA salt).

Step-by-Step Procedure
  • Preparation of Amine Solution:

    • Dissolve the Target Amine (1.0 eq) in anhydrous DMF.

    • Concentration: 0.1 M – 0.2 M.

    • Critical: If the amine is a salt (e.g., R-NH2·TFA), add 1.0–1.1 eq of DIPEA to neutralize it. Do not add excess base yet.

  • Activation (Optional but Recommended):

    • While Pfp esters are "active," adding a catalyst like HOAt (1-Hydroxy-7-azabenzotriazole) at 0.1 eq can accelerate the reaction without raising the pH, preserving the maleimide. Note: HOBt is an alternative, but HOAt is superior for steric hindrance.

  • Coupling Reaction:

    • Add This compound (1.1 – 1.2 eq) to the amine solution.

    • Add DIPEA (1.0 eq) dropwise.

    • Total Base Limit: Ensure the total base does not exceed 2.5 eq relative to the amine.

    • Temperature: React at Room Temperature (20–25°C) . Heating (>40°C) promotes maleimide degradation.

  • Monitoring:

    • Monitor via HPLC or TLC.

    • Timeline: Reaction typically completes in 2–4 hours.

    • Checkpoint: If starting material remains after 4 hours, add 0.2 eq of Linker, not more base.

  • Workup (Removal of Pfp-OH):

    • The reaction generates Pentafluorophenol (Pfp-OH) as a byproduct.

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 3x with 0.1 M HCl or 5% Citric Acid .

      • Why? Acidic wash removes the DIPEA and ensures the maleimide remains stable (ring closed). It also partitions the Pfp-OH into the organic layer (or removes it if using basic washes, but basic washes risk the maleimide).

    • Alternative: For acid-sensitive products, use column chromatography (SiO2) immediately. Pfp-OH is UV active and can be tracked.[]

Bioconjugation Protocol (Aqueous/Organic Mix)

If coupling directly to a protein or water-soluble peptide (e.g., Lysine residues).

ParameterRecommendationRationale
Buffer System PBS or HEPES (pH 7.2 – 7.5)Avoids Tris/Glycine (primary amines).[5] pH > 8.0 kills maleimide.
Co-Solvent DMSO or DMF (10–20% v/v)Pfp esters are hydrophobic; co-solvent prevents precipitation.
Stoichiometry 2.0 – 5.0 eq of LinkerHydrolysis of Pfp competes with aminolysis in water; excess reagent compensates.
Temperature 4°C to 20°CLower temperature suppresses hydrolysis side-reactions.

Workflow Diagram:

Workflow Start Start: Target Amine Solubilize Solubilize in Anhydrous DMF Start->Solubilize Neutralize Neutralize Salt (1.0 eq DIPEA) Solubilize->Neutralize AddLinker Add this compound (1.2 eq) Neutralize->AddLinker React React 2-4h @ RT AddLinker->React Quench Acid Wash (Citric Acid) React->Quench Isolate Isolate Product Quench->Isolate

Caption: Step-by-step workflow for organic phase coupling of this compound.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Maleimide Ring Opening pH too high (>8.0) or aqueous exposure.[1][6]Use DIPEA instead of TEA. Reduce base equivalents. Ensure solvents are anhydrous.[5][7]
Low Yield / Slow Reaction Steric hindrance or insufficient activation.Add 0.1 eq HOAt catalyst. Increase concentration to 0.5 M.
Beta-Elimination Strong base exposure (e.g., DBU, Piperidine).Never use piperidine with this linker.[3] Use mild bases (NMM/DIPEA) only.
Precipitation Pfp ester insolubility.Ensure at least 10% DMF/DMSO is present if working in aqueous buffers.

References

  • BroadPharm. PEG PFP Ester Reagents: Reaction Conditions and Protocols. Retrieved from .

  • J&K Scientific. this compound Product Applications and Stability. Retrieved from .

  • Greg T. Hermanson.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Chapter on Heterobifunctional Crosslinkers).
  • BenchChem. The Chemistry of Pentafluorophenyl Active Esters for Amide Bond Formation. Retrieved from .

  • Fontaine, S. D., et al. (2015). Hydrolytic Stability of Maleimides.[8] Bioconjugate Chemistry.[3][][8][9][10] .

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mal-L-Dap(Boc)-OPfp Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting low-yield issues in Mal-L-Dap(Boc)-OPfp coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the incorporation of this valuable building block into peptide sequences. As a pre-activated amino acid derivative, this compound is engineered to streamline the synthesis of maleimide-functionalized peptides for bioconjugation.[1][2][3] However, the unique functionalities of this reagent require careful consideration of reaction conditions to ensure optimal outcomes.

This guide moves beyond a simple checklist of steps. It delves into the causality behind common experimental pitfalls and provides scientifically-grounded solutions to enhance your synthetic success.

Troubleshooting Guide: Low Coupling Yield

Low or no yield of the desired product is the most frequent issue encountered. A systematic approach to troubleshooting is crucial for identifying the root cause.[4]

Question 1: My final yield is disappointingly low after coupling with this compound. Where should I begin my investigation?

A low yield can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions or competing side reactions.[5][6] The following workflow provides a structured approach to pinpoint the issue.

Troubleshooting_Workflow start Low Yield Observed reagent_integrity Step 1: Verify Reagent Integrity & Quality start->reagent_integrity reaction_conditions Step 2: Assess Reaction Conditions reagent_integrity->reaction_conditions Reagents OK sub1 A: Hydrolysis of OPfp ester? B: Degradation of Maleimide? reagent_integrity->sub1 side_reactions Step 3: Investigate Potential Side Reactions reaction_conditions->side_reactions Conditions Optimal sub2 A: Incorrect pH? B: Insufficient reaction time? C: Inappropriate solvent? reaction_conditions->sub2 solubility Step 4: Check for Solubility Issues side_reactions->solubility Side Products Minimal sub3 A: Maleimide reaction with amines? B: Thiazine formation? side_reactions->sub3 success Yield Improved solubility->success Solubility Adequate sub4 A: Reagent precipitation? B: Peptide aggregation? solubility->sub4 Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reactions Peptide_NH2 Peptide-NH2 Desired_Product Peptide-NH-CO-Dap(Boc)-Mal Peptide_NH2->Desired_Product Coupling (pH 7.5-8.0) Mal_Dap This compound Mal_Dap->Desired_Product Lysine_Adduct Maleimide-Lysine Adduct Mal_Dap->Lysine_Adduct pH > 8.0 Thiazine_Formation Thiazine Rearrangement Desired_Product->Thiazine_Formation If N-terminal Cys is present & basic pH Lysine_NH2 Lysine Side-Chain (-NH2) Lysine_NH2->Lysine_Adduct

Sources

Purification challenges for maleimide-conjugated peptides and proteins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bioconjugation Technical Support Center.

Subject: Troubleshooting Maleimide-Conjugated Peptides and Proteins Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational

Introduction: The "Simple" Chemistry That Isn't

Maleimide-thiol conjugation (Michael addition) is the workhorse of bioconjugation due to its speed and specificity. However, in my 15 years of fielding support calls, I have found that "simple" often masks complex underlying kinetics. You are likely here because your mass spec shows unexpected peaks (+18 Da), your yield is low, or your protein precipitated during purification.

This guide moves beyond basic protocols to address the causality of these failures. We will stabilize your chemistry first, then solve your purification.

Module 1: Reaction Integrity & Specificity

The Issue: "I see multiple species in my product, or my conjugation failed to occur at the specific site."

Root Cause: pH control is the single most critical variable. The maleimide group is an electrophile that discriminates between thiols (cysteine) and amines (lysine) based solely on protonation states.

The pH/Specificity Rule
  • pH 6.5 – 7.5: The reaction is highly chemoselective for thiols.[1] The thiolate anion (

    
    ) is the nucleophile.
    
  • pH > 8.0: Specificity collapses. Unprotonated amines (

    
    ) on Lysine residues become nucleophilic enough to attack the maleimide, leading to heterogeneous "over-labeling."
    
  • pH < 6.0: Reaction kinetics slow dramatically as the thiol becomes protonated (

    
    ).
    
Visualizing the Pathway

The following diagram illustrates the competing pathways you must manage.

MaleimidePathways Start Maleimide + Protein ThiolPath pH 6.5 - 7.5 (Thiol Attack) Start->ThiolPath AminePath pH > 8.0 (Amine Attack) Start->AminePath Avoid Product Thiosuccinimide (Conjugate) ThiolPath->Product SideProduct Heterogeneous Amine Adducts AminePath->SideProduct Hydrolysis Ring Hydrolysis (+18 Da) Product->Hydrolysis + H2O Retro Retro-Michael (Deconjugation) Product->Retro Instability Stable Succinamic Acid (Stable Conjugate) Hydrolysis->Stable Irreversible Retro->Start

Figure 1: Reaction pathways showing the delicate balance between specific conjugation, amine side-reactions, and the stability-conferring hydrolysis step.

Module 2: The "Ghost" Peak (+18 Da) & Stability

The Issue: "My LC-MS shows a peak shift of +18 Da. Is my product degraded?"

Technical Insight: This is the most common FAQ. The +18 Da shift corresponds to the addition of a water molecule across the succinimide ring (Hydrolysis).

  • The Paradox: While this looks like an impurity, it is often desirable. The closed succinimide ring is reversible (Retro-Michael addition), meaning your drug/peptide can fall off in circulation (e.g., in plasma with albumin). The hydrolyzed ring (open form) renders the linkage irreversible and stable.

Troubleshooting Protocol:

  • If you need homogeneity for analysis: Keep pH near 6.5 and analyze immediately. Avoid basic buffers during purification.

  • If you need stability (e.g., for ADCs): You may intentionally drive hydrolysis.[2] Incubate at pH 8.5–9.0 for 1-2 hours after conjugation is complete and free maleimide is removed. This forces the ring open, locking the conjugate.

FeatureClosed Ring (Succinimide)Open Ring (Succinamic Acid)
Mass Shift 0 Da (Expected)+18 Da
Stability Reversible (Risk of payload loss)Irreversible (High Stability)
Hydrophobicity More HydrophobicMore Hydrophilic (Acidic)
Action Store at pH 6.0, -80°CDesirable for in vivo applications

Module 3: Purification Challenges

The Issue: "I cannot separate my free peptide from the conjugate," or "My protein precipitated on the column."

Selecting the wrong mode of chromatography is the primary cause of yield loss. Use the decision matrix below to select your method.

Purification Decision Matrix

PurificationTree Start Start: Purification Strategy Q1 Is the Protein Robust? (Can it tolerate organic solvents?) Start->Q1 Robust Yes (e.g., Peptides, sturdy enzymes) Q1->Robust Yes Sensitive No (e.g., Antibodies, complex proteins) Q1->Sensitive No RP_HPLC RP-HPLC (C4 or C18) High Resolution Robust->RP_HPLC Separates by Hydrophobicity Q2 Is the MW difference > 10kDa? Sensitive->Q2 SEC Size Exclusion (SEC) Gentle, Low Resolution Q2->SEC Yes (Large Conjugate) HIC Hydrophobic Interaction (HIC) Salt Gradient, Native State Q2->HIC No (Small Peptide Payload)

Figure 2: Decision tree for selecting the optimal purification method based on protein stability and size differences.

Detailed Methodologies

1. Hydrophobic Interaction Chromatography (HIC)

  • Best for: Antibody-Drug Conjugates (ADCs) or proteins where RP-HPLC causes denaturation.

  • Mechanism:[1][3][4][5][6] Separates based on surface hydrophobicity.[7] Maleimide conjugation often alters hydrophobicity significantly, allowing separation of unconjugated protein (less hydrophobic) from conjugated species.

  • Protocol:

    • Buffer A: 1.5 M Ammonium Sulfate, 50 mM Phosphate, pH 7.0 (High Salt).

    • Buffer B: 50 mM Phosphate, pH 7.0 (Low Salt).

    • Gradient: Linear gradient from 100% A to 100% B. The conjugate usually elutes later (as salt decreases) if the payload is hydrophobic.

2. Reversed-Phase HPLC (RP-HPLC)

  • Best for: Peptide-Peptide conjugates or robust proteins.

  • Warning: Will denature most tertiary structures.

  • Protocol: Use a C4 column for proteins (larger pore size, 300Å) to prevent irreversible binding. Use C18 only for small peptides.

Module 4: Aggregation & Solubility

The Issue: "My reaction mixture turned cloudy" or "I lost everything in the void volume."

Root Cause:

  • Hydrophobic Masking: Conjugating a hydrophobic peptide to a protein surface can create "sticky" patches that drive aggregation.

  • Cross-linking: If your peptide has two thiols (or your protein has multiple accessible cysteines), you may be forming dimers/multimers.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Cloudy Reaction Payload is too hydrophobicAdd 10-20% DMSO or DMA to the reaction buffer. Ensure the organic solvent is added to the peptide first, then slowly to the protein.
Precipitate Isoelectric Point (pI) crashEnsure reaction pH is at least 1.0 unit away from the protein's pI.
Void Volume Elution Aggregation (Multimers)Add L-Arginine (0.5 M) to the buffer. Arginine suppresses protein-protein aggregation during conjugation and purification.
Low Yield Thiol Oxidation (Dimerization)Pre-treat the protein with TCEP (non-thiol reducing agent) to ensure cysteines are reduced. Avoid DTT as it contains thiols that compete for the maleimide.

References

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Link

  • Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: Impact on stability." Bioconjugate Chemistry. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard Reference Text).
  • Agilent Technologies. (2019). "There is More to HPLC Than Reversed Phase." Link

  • Creative PEGWorks. "Self-Hydrolyzing Maleimides and Stability." Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Mal-L-Dap(Boc)-OPfp Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Bifunctional Linkers in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker molecule is not merely a passive connector but a critical component dictating efficacy, stability, and safety. The Mal-L-Dap(Boc)-OPfp conjugate is a sophisticated heterobifunctional linker designed for precision in bioconjugation.[1][2] Its architecture is ingeniously tripartite, featuring:

  • A Maleimide group , the "warhead" for downstream bioconjugation, which selectively forms stable thioether bonds with cysteine residues on proteins and antibodies.[2][3]

  • A Pentafluorophenyl (OPfp) active ester , a highly reactive moiety for efficient amide bond formation with primary amines, often the N-terminus of a peptide or a payload molecule.[1][4][5] OPfp esters are noted for their high reactivity and relative stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1]

  • A central L-Diaminopropionic acid (Dap) core with its side-chain amine protected by a tert-butyloxycarbonyl (Boc) group . This protecting group allows for controlled, sequential conjugation strategies or can be part of the final molecular design to modulate properties like solubility.[4][6]

The precise chemical identity, purity, and functional integrity of this linker are paramount. Any deviation can lead to failed conjugations, heterogeneous products, and compromised therapeutic performance. This guide presents a multi-faceted, self-validating analytical workflow for the comprehensive characterization of this compound, ensuring its quality and reliability for researchers, scientists, and drug development professionals.

The Analytical Imperative: A Multi-Technique, Self-Validating Approach

No single analytical method can provide a complete picture of a complex molecule like this compound. A robust characterization strategy relies on the orthogonal application of multiple techniques, where the results of one method validate and complement the others. This integrated workflow ensures that the molecule's structure, purity, and reactivity are all confirmed.

cluster_1 Validation & Final Assessment MS Mass Spectrometry (Confirms Mass) Report Certificate of Analysis (Identity, Purity, Integrity) MS->Report Provides Molecular Weight NMR NMR Spectroscopy (Confirms Covalent Structure) NMR->Report Provides Structural Identity HPLC RP-HPLC (Assesses Purity) HPLC->Report Provides Purity Value (%) FTIR FTIR Spectroscopy (Confirms Functional Groups) FTIR->Report Provides Functional Group Data cluster_workflow RP-HPLC Workflow SamplePrep 1. Sample Preparation (1 mg/mL in 50% ACN/H₂O) Injection 2. Injection (5-10 µL onto column) SamplePrep->Injection Separation 3. Gradient Elution (C18 column, ACN/H₂O/TFA) Injection->Separation Detection 4. UV Detection (214 nm & 254 nm) Separation->Detection Analysis 5. Data Analysis (Integrate peaks, calculate % purity) Detection->Analysis

Sources

Definitive Guide: Mass Spectrometry Confirmation of Mal-L-Dap(Boc)-OPfp Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Mal-L-Dap(Boc)-OPfp conjugation, focusing on Mass Spectrometry (MS) as the definitive confirmation method.[1][2] It compares this specific linker against industry standards and details a self-validating analytical protocol.

Executive Summary

This compound (CAS: 1887132-90-2) is a specialized heterobifunctional linker used in Antibody-Drug Conjugates (ADCs) and peptide synthesis.[1][2][3][4] Unlike standard linkers (e.g., SMCC), it utilizes a Pentafluorophenyl (OPfp) ester for amine coupling and a Maleimide for thiol conjugation, built upon a Diaminopropionic acid (Dap) backbone protected by Boc .[2][3]

For drug development professionals, the critical challenge is confirming the conjugation efficiency and stability of the OPfp ester, which offers superior hydrolytic stability compared to NHS esters.[2] This guide establishes High-Resolution LC-MS as the primary validation tool, superior to HPLC-UV or MALDI-TOF for quantifying the specific mass shift of +266.24 Da and detecting hydrolysis byproducts.[1][2]

Strategic Comparison: Why this compound?

Before detailing the protocol, we objectively compare this product against standard alternatives to justify its selection and the necessity of MS analysis.

Table 1: Product Performance Comparison (Linker Chemistry)
FeatureThis compound SMCC (Standard Linker) In-Situ Activation (EDC/NHS)
Reactive Group OPfp Ester (Pentafluorophenyl)NHS Ester (N-hydroxysuccinimide)Carbodiimide Intermediate
Hydrolytic Stability High (t½ > hours in aq.[1][2] buffer)Low (t½ ~10-20 min in pH 8)Variable (Transient)
Conjugation Efficiency High (Due to extended half-life)Moderate (Competes with hydrolysis)Low to Moderate
Mass Spectrometry Sig. Clean +266.24 Da shift +219.09 Da shiftComplex (Side reactions likely)
Solubility Hydrophobic (Requires organic co-solvent)HydrophobicWater Soluble
Best Use Case Precision ADCs, slow reactionsRapid protein labelingLow-cost, non-critical coupling
Table 2: Analytical Method Comparison for Confirmation
MetricHigh-Res LC-MS (ESI-QTOF) MALDI-TOF MS HPLC-UV
Resolution Excellent (Isotopic resolution)Moderate (Broad peaks for proteins)Low (Chromatographic separation only)
Specificity High (Detects +266.24 Da shift)Moderate (± 10-50 Da error on proteins)Low (Retention time shift only)
Hydrolysis Detection Yes (Identifies free acid byproduct)Difficult (Matrix interference)Yes (If peaks resolve)
Verdict Gold Standard for Validation Rapid Screening OnlyRoutine QC (Post-Validation)

Technical Deep Dive: The Mechanism & Mass Shift

To interpret the MS data correctly, one must understand the specific fragmentation and mass addition.[2]

The Reaction Logic

The OPfp ester reacts with primary amines (e.g., Lysine


-amine or N-terminus) to form a stable amide bond.[1][2] The Pentafluorophenol (HOPfp)  acts as the leaving group.[1][2]
  • Reagent MW: 450.33 Da (Formula:

    
    )[1][2]
    
  • Leaving Group (HOPfp) MW: 184.06 Da (Formula:

    
    )[1][2]
    
  • Net Mass Added:

    
    [1][2]
    

Critical Insight: Unlike NHS esters, which hydrolyze rapidly to form carboxylic acids that are difficult to distinguish from the starting material by UV, the OPfp ester's stability allows for cleaner MS spectra.[2] However, if hydrolysis does occur, the mass added would be 0 (no reaction), and the reagent converts to the free acid (


 Da), which can be detected in the low-mass region of the LC-MS.[2]
Visualizing the Workflow & Logic

The following diagram illustrates the decision process and chemical logic for confirming conjugation.

G Start Start: Conjugation Reaction Reagent This compound (MW 450.3) Start->Reagent Target Target Protein/Peptide (Mass M) Start->Target Reaction Incubation (pH 7.5-8.0) Leaving Group: HOPfp Reagent->Reaction Target->Reaction Desalt Step 1: Desalting/Cleanup (Remove Free HOPfp) Reaction->Desalt -HOPfp (184 Da) MS_Analysis Step 2: LC-MS Analysis (ESI-QTOF) Desalt->MS_Analysis Result_Success Success: Mass = M + n(266.2) (Amide Bond Formed) MS_Analysis->Result_Success Detect +266 Da Shift Result_Hydrolysis Failure: Mass = M (Reagent Hydrolyzed to Free Acid) MS_Analysis->Result_Hydrolysis No Shift Detected

Caption: Logic flow for MS confirmation. The critical success indicator is the specific +266.2 Da mass shift per conjugation site.[2]

Validated Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "Zero-Time" control and a "Hydrolyzed Reagent" check ensures that negative results are not due to instrument error.[1][2]

Materials
  • Linker: this compound (Store at -20°C, desiccated).

  • Target: Peptide or Protein (Buffer exchanged into PBS pH 7.4, amine-free).

  • Solvent: Anhydrous DMSO or DMF.[1][2][5]

  • Quench: 1M Tris pH 8.0.

  • Column: C4 or C18 Reverse Phase (for LC-MS).[1][2]

Step-by-Step Methodology
1. Reagent Preparation (Just-in-Time)

Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.[1][2]

  • Why: OPfp esters are stable but will degrade over days in wet solvents.[1][2] Prepare immediately before use.

2. Conjugation Reaction

Add the linker to the protein solution (0.5 - 2 mg/mL) at a 5-10x molar excess .[1][2]

  • Condition: Incubate at Room Temperature for 1-2 hours or 4°C overnight.

  • Control: Keep a small aliquot of the protein without linker as the "Mass M" reference.[2]

3. Sample Cleanup (Crucial for MS)

Do not skip this step. The released Pentafluorophenol (HOPfp) is ion-suppressive and can contaminate the MS source.[1][2]

  • Method: Use Zeba Spin Desalting Columns (7K MWCO) or dialysis to remove small molecules.[1][2]

  • Verification: Ensure the flow-through contains the protein.[1][2]

4. Mass Spectrometry Acquisition (LC-MS)

Inject 1-5 µg of the desalted sample onto a C4 (protein) or C18 (peptide) column.[1][2]

  • Gradient: 5% to 90% Acetonitrile with 0.1% Formic Acid over 10-20 minutes.

  • Source: ESI Positive Mode.

  • Deconvolution: Use MaxEnt1 or equivalent algorithm to transform the charge envelope into zero-charge mass.[1][2]

Data Interpretation[1][2][3][5][6][7][8]
ObservationConclusionAction
Mass = M + 266 Da Successful Monoconjugation. Proceed to next step (e.g., Thiol coupling).
Mass = M + 532 Da Double Conjugation. Adjust molar excess if monoconjugation is desired.
Mass = M (No Shift) Reaction Failed. Check pH (must be > 7.0) or Reagent quality.
Peak at ~284 Da (Low Mass) Hydrolyzed Reagent. Linker hydrolyzed before coupling.[1][2] Use fresh anhydrous solvent.[1][2]

References

  • ChemPep. "Mal-Dap(Boc)-OPfp Product Specifications and Applications." ChemPep Inc.[1][2]Link

  • BroadPharm. "General Method for PFP Ester Conjugation." BroadPharm Protocols.[1][2]Link

  • ResearchGate. "Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters."[2] ResearchGate Community Forum.[1][2]Link

  • National Institutes of Health (NIH). "Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis."[1][2] PubMed Central.[1][2]Link[1][2]

  • Precise PEG. "Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule." Precise PEG.[1][2]Link

Sources

Technical Comparison: Mal-L-Dap(Boc)-OPfp vs. SMCC for ADC Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares Mal-L-Dap(Boc)-OPfp and SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) for Antibody-Drug Conjugate (ADC) production.[1] It synthesizes chemical mechanism, conjugation efficiency, and stability data to aid in linker selection.

Executive Summary

The choice between SMCC and This compound represents a decision between a field-proven industry standard and a specialized, high-efficiency reagent.[1]

  • SMCC is the "gold standard" non-cleavable linker (e.g., used in T-DM1/Kadcyla®).[1] It relies on a cyclohexane ring to sterically stabilize the maleimide-thiol bond. However, its NHS-ester moiety is prone to rapid hydrolysis, often requiring large molar excesses during conjugation.

  • This compound is an advanced heterobifunctional linker reagent.[1] It utilizes a Pentafluorophenyl (Pfp) ester for superior hydrolytic stability and improved coupling efficiency.[1][2][3][4] The linker backbone is based on L-Diaminopropionic acid (Dap) with a Boc-protected side chain, offering a distinct physicochemical profile that can influence ADC solubility and aggregation relative to the hydrophobic cyclohexane of SMCC.[1]

Mechanistic & Structural Comparison

Chemical Architectures

The fundamental difference lies in the amine-reactive leaving group (NHS vs. Pfp) and the spacer arm (Cyclohexane vs. Dap amino acid).

FeatureSMCC This compound
Reactive Group (Ab) NHS Ester (N-hydroxysuccinimide)Pfp Ester (Pentafluorophenyl)
Reactive Group (Drug) MaleimideMaleimide
Spacer Backbone Cyclohexane (MCC)L-Diaminopropionic Acid (Dap)
Side Chain None (Cyclohexane ring)Boc (tert-Butyloxycarbonyl) protected amine
Hydrolytic Stability Low (t½ ~10–20 min at pH 8)High (Stable for hours in aqueous buffer)
Linker Class Non-cleavable (Thioether)Non-cleavable (Thioether)
Reaction Pathways

Both linkers follow a two-step conjugation strategy:

  • Activation: The linker reacts with surface Lysine residues on the Antibody (mAb) via the active ester (NHS or Pfp), forming a stable amide bond.

  • Conjugation: The exposed maleimide reacts with a Thiol-containing payload (Drug-SH) to form a thioether bond.[1]

ADC_Pathway Ab Antibody (Lys-NH2) Inter_SMCC Ab-MCC-Maleimide (Activated Ab) Ab->Inter_SMCC Path A: NHS Displacement (Fast Hydrolysis Risk) Inter_Dap Ab-Dap(Boc)-Maleimide (Activated Ab) Ab->Inter_Dap Path B: Pfp Displacement (High Stability) Linker_SMCC SMCC (NHS-Linker-Mal) Linker_SMCC->Inter_SMCC Linker_Dap This compound Linker_Dap->Inter_Dap ADC_SMCC ADC (SMCC) Ab-Amide-Cyc-Thioether-Drug Inter_SMCC->ADC_SMCC Thiol-Michael Addition ADC_Dap ADC (Dap) Ab-Amide-Dap(Boc)-Thioether-Drug Inter_Dap->ADC_Dap Thiol-Michael Addition Payload Drug-SH (Thiol) Payload->ADC_SMCC Payload->ADC_Dap

Caption: Comparative conjugation pathways. Path A (SMCC) is limited by NHS hydrolysis competition.[1] Path B (Dap) utilizes the robust Pfp ester for efficient Lysine modification.[1]

Performance Analysis: The "Why" Behind the Choice

Conjugation Efficiency (NHS vs. Pfp)

The primary advantage of this compound is the Pfp ester .[1]

  • SMCC (NHS): NHS esters hydrolyze rapidly in aqueous buffers (pH 7.2–8.0), competing with the desired amine reaction.[1]

    • Consequence: You must use a large molar excess (often 10–20 equivalents) to achieve the desired Drug-Antibody Ratio (DAR).[1] This increases cost and purification burden.

  • This compound (Pfp): Pfp esters are significantly more stable to spontaneous hydrolysis while remaining highly reactive toward primary amines.[1][4]

    • Data Support: Pfp esters can maintain reactivity in aqueous solution for hours, whereas NHS esters degrade in minutes.

    • Benefit: Allows for near-stoichiometric usage (lower equivalents required), more predictable DAR control, and reduced "linker waste."[1]

Linker Stability & Retro-Michael Addition

Once conjugated, the stability of the Maleimide-Thiol (Thioether) bond is critical.[1] Instability leads to "payload shedding" in plasma (retro-Michael addition), transferring the drug to Albumin (Cys34).[1]

  • SMCC: The cyclohexane ring provides steric hindrance and rigidity. This structural constraint slows down the retro-Michael reaction, making SMCC one of the most stable maleimide linkers available.

  • Mal-L-Dap(Boc): The Dap backbone is linear but bulky due to the Boc-protected side chain .[1]

    • Mechanism:[1][][6][7] The Boc group provides local hydrophobicity and steric bulk, which can shield the succinimide ring (formed after conjugation) from hydrolysis or exchange.

    • Comparison: While SMCC is the proven benchmark for stability, Dap(Boc) offers a viable alternative where the Boc group prevents the ring opening or exchange through neighboring group effects , though SMCC's cyclohexane is generally considered superior for pure steric protection.

Physicochemical Properties & Solubility
  • SMCC: Highly hydrophobic. High DARs (e.g., >4) can lead to antibody aggregation or precipitation.[1]

  • Mal-L-Dap(Boc): Also hydrophobic due to the Boc group.[1] However, the underlying backbone is an amino acid (Dap).[4]

    • Potential: If the Boc group were removed (requires acid, usually not feasible on intact mAb), it would reveal a cationic amine, drastically improving solubility. In its protected form (Boc), it behaves similarly to SMCC but with a different spatial orientation (linear vs. cyclic).[1]

Experimental Protocols

Protocol A: Standard SMCC Conjugation (Baseline)

Use this for established, regulatory-compliant workflows.[1]

  • Buffer Exchange: Buffer exchange mAb into PBS, pH 7.2 with 2 mM EDTA. (Avoid amines like Tris).[1][3]

  • Activation:

    • Dissolve SMCC in anhydrous DMSO (10 mM stock).

    • Add 10–15 molar equivalents of SMCC to the mAb.

    • Incubate: 30–60 mins at Room Temperature (RT). Note: Reaction must be fast due to NHS hydrolysis.

  • Purification 1: Remove excess SMCC via Desalting Column (e.g., Sephadex G-25) or Dialysis into PBS/EDTA.

  • Conjugation:

    • Add Thiol-Drug (1.5–2.0 equivalents per maleimide).[1]

    • Incubate: 1–2 hours at RT or 4°C overnight.

  • Final Purification: Size Exclusion Chromatography (SEC) to remove free drug.[1]

Protocol B: this compound Conjugation (High Efficiency)

Use this for precious antibodies or when precise DAR control is required.[1]

  • Buffer Exchange: Buffer exchange mAb into PBS or Borate Buffer, pH 7.5–8.0 . (Pfp works well at slightly higher pH).[1][8]

  • Activation:

    • Dissolve this compound in anhydrous DMSO or DMF.[1]

    • Add 3–5 molar equivalents of linker to the mAb. (Significantly lower excess needed than SMCC).[1]

    • Incubate: 2–4 hours at RT. Note: Longer incubation is safe and ensures complete reaction due to Pfp stability.

  • Purification 1: Desalting Column (Sephadex G-25) to remove leaving group (Pentafluorophenol) and excess linker.[1]

  • Conjugation:

    • Add Thiol-Drug (1.2–1.5 equivalents per maleimide).[1]

    • Incubate: 1–2 hours at RT.

  • Final Purification: SEC or Tangential Flow Filtration (TFF).[1]

Summary of Key Differences

ParameterSMCCThis compoundWinner
Reagent Stability Poor (Hydrolyzes fast)Excellent (Stable Pfp ester)Mal-L-Dap
Molar Excess Needed High (10–20x)Low (3–5x)Mal-L-Dap
Plasma Stability High (Cyclohexane shield)Moderate/High (Boc shield)SMCC (Proven)
Solubility Impact Hydrophobic (Aggregation risk)Hydrophobic (Boc) / TunableTie
Regulatory History Extensive (Approved ADCs)Emerging / ResearchSMCC

References

  • Bioconjugation Techniques (3rd Edition) . Hermanson, G. T. (2013).[1] Academic Press. (The definitive text on NHS vs Pfp ester chemistry and maleimide stability).

  • Antibody-Drug Conjugates: The 21st Century Magic Bullets for Cancer . Molecules, 2021.[8][9] Link (Review of SMCC and linker stability mechanisms).

  • Pentafluorophenyl Esters in Peptide and Protein Modification. Journal of Organic Chemistry. (Establishes the superior hydrolytic stability of Pfp esters over NHS).
  • Evaluation of Maleimide Stability in ADC Linkers. Bioconjugate Chemistry. (Comparative studies on retro-Michael addition in cyclic vs. linear linkers).

Sources

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